Beta-Amyloid (36-42)
Description
Properties
Molecular Weight |
613.8 |
|---|---|
sequence |
VGGVVIA |
Origin of Product |
United States |
Biogenesis and Processing of Amyloid Beta Peptides Relevant to the C Terminus
The journey from a large transmembrane protein to the much smaller Aβ peptides is a multi-step process involving precise proteolytic cleavages. This process is primarily governed by two alternative pathways: the amyloidogenic and the non-amyloidogenic pathways.
Proteolytic Cleavage of Amyloid Precursor Protein (APP)
Amyloid Precursor Protein (APP) is a type I transmembrane protein that is subject to cleavage by a group of enzymes known as secretases. biolegend.comportlandpress.com The fate of APP and the resulting peptide fragments are determined by which secretase initiates the cleavage process.
Amyloidogenic Pathway and Sequential Secretase Cleavage
The amyloidogenic pathway is the route that leads to the production of Aβ peptides. biolegend.com This pathway begins with the cleavage of APP by an enzyme called β-secretase (also known as BACE1). nih.govresearchgate.net This initial cleavage occurs at the N-terminus of the Aβ sequence, releasing a soluble ectodomain called sAPPβ and leaving a 99-amino acid C-terminal fragment (C99) anchored in the cell membrane. nih.govfrontiersin.org
Following the β-secretase cleavage, the C99 fragment becomes the substrate for a second enzymatic complex known as γ-secretase. researchgate.net The γ-secretase complex, which includes presenilin proteins, cleaves C99 within its transmembrane domain at several sites. nih.govresearchgate.net This sequential cleavage by γ-secretase is responsible for generating the C-terminus of the Aβ peptides, resulting in various isoforms, and also releases the APP intracellular domain (AICD). nih.govcell-stress.com
Non-Amyloidogenic Pathway
In contrast to the amyloidogenic pathway, the non-amyloidogenic pathway precludes the formation of the full-length Aβ peptide. biolegend.com This pathway is initiated by the action of α-secretase, which cleaves APP within the Aβ domain itself. pnas.orgbiologists.com This cleavage event releases a soluble ectodomain known as sAPPα and leaves an 83-amino acid C-terminal fragment (C83) in the membrane. portlandpress.comresearchgate.net
Similar to the C99 fragment in the amyloidogenic pathway, the C83 fragment is also a substrate for γ-secretase. nih.gov However, the subsequent cleavage of C83 by γ-secretase results in the formation of a shorter, non-toxic peptide called p3, along with the release of the AICD. portlandpress.comcell-stress.com Because the initial α-secretase cleavage occurs within the Aβ sequence, the full Aβ peptide cannot be formed. nih.gov
Production of Major Amyloid Beta Isoforms (Aβ1-40, Aβ1-42)
The action of γ-secretase on the C99 fragment is not a single, precise event but rather a processive cleavage that can occur at several positions. This variability in the cleavage site gives rise to Aβ peptides of different lengths, with the most common isoforms being Aβ1-40 and Aβ1-42. wikipedia.orgbmbreports.org
Aβ1-40 is generally the more abundant of the two major isoforms. athenslab.gr However, Aβ1-42 is considered more pathogenic due to its increased hydrophobicity and a greater propensity to aggregate and form the amyloid plaques characteristic of Alzheimer's disease. wikipedia.orgathenslab.gr The ratio of Aβ1-42 to Aβ1-40 is a critical factor, with an increased ratio being associated with a higher risk of developing amyloid plaques. nih.gov While Aβ1-42 is primarily produced through cleavage in the endoplasmic reticulum, the shorter Aβ1-40 form is generated in the trans-Golgi network. wikipedia.org
Formation of N-terminally Truncated and Modified Amyloid Beta Peptides
In addition to the full-length Aβ peptides, a diverse array of N-terminally truncated and modified isoforms are also found in the brain. nih.gov These variants can constitute a significant portion of the total Aβ in amyloid plaques and possess unique biophysical properties that can influence their aggregation and toxicity. researchgate.netnih.gov
Pyroglutamylated Amyloid Beta Forms (e.g., Aβp3-42, Aβp11-42)
Among the most significant N-terminally modified species are the pyroglutamylated forms of Aβ (AβpE). plos.org These peptides are characterized by the cyclization of an N-terminal glutamate (B1630785) residue into a pyroglutamate. nih.gov Two prominent examples are Aβp3-42 and Aβp11-42.
Aβp3-42 is formed when the first two amino acids are removed from Aβ1-42, and the new N-terminal glutamate at position 3 undergoes cyclization, a reaction catalyzed by the enzyme glutaminyl cyclase. plos.org This modification makes the peptide more resistant to degradation and increases its hydrophobicity and aggregation potential. plos.orgnih.gov Aβp3-42 is a major component of amyloid plaques and its concentration can increase as disease progresses. nih.govrsc.org
Aβp11-42 is another significant pyroglutamylated species, particularly elevated in some familial cases of Alzheimer's disease. nih.gov It is generated through cleavage by BACE1 at the β'-site (between positions 10 and 11) followed by pyroglutamylation of the glutamate at position 11. mdpi.comeurogentec.com
Other N-truncated Isoforms (e.g., Aβ4-x)
A variety of other N-terminally truncated Aβ isoforms have been identified in the brains of individuals with Alzheimer's disease. exonpublications.com One of the most abundant of these is Aβ4-x, which begins at the fourth amino acid, phenylalanine. nih.govexonpublications.com These peptides are highly prone to aggregation and are found in the dense cores of amyloid plaques. mdpi.comunifr.ch
The precise enzymatic machinery responsible for the generation of Aβ4-x is still under investigation, but several enzymes have been implicated. The metalloprotease ADAMTS4 has been shown to cleave APP to generate Aβ4-x peptides. unifr.ch Other potential mechanisms include the sequential cleavage of full-length Aβ by enzymes such as aminopeptidase (B13392206) A or meprin-β. frontiersin.org
Table 1: Summary of Key Amyloid Beta Processing Pathways and Products
| Pathway | Initiating Enzyme | Key Intermediate | Final Products | Significance |
| Amyloidogenic | β-secretase (BACE1) | C99 fragment | Aβ1-40, Aβ1-42, AICD | Leads to the formation of amyloidogenic Aβ peptides. biolegend.comresearchgate.net |
| Non-Amyloidogenic | α-secretase | C83 fragment | p3 peptide, AICD | Prevents the formation of full-length Aβ. biolegend.comcell-stress.com |
Table 2: Major N-Terminally Truncated and Modified Aβ Isoforms
| Isoform | Description | Generating Enzymes/Mechanisms | Key Characteristics |
| Aβp3-42 | Pyroglutamylated Aβ starting at position 3. | Cleavage of Aβ1-x followed by glutaminyl cyclase action. plos.org | Increased stability, hydrophobicity, and aggregation propensity. plos.orgnih.gov |
| Aβp11-42 | Pyroglutamylated Aβ starting at position 11. | BACE1 cleavage at β'-site followed by pyroglutamylation. mdpi.comeurogentec.com | Elevated in certain familial AD cases. nih.gov |
| Aβ4-x | N-truncated Aβ starting at position 4. | ADAMTS4, sequential cleavage by other proteases. unifr.chfrontiersin.org | Abundant in plaque cores, highly aggregation-prone. mdpi.comunifr.ch |
An in-depth examination of the chemical compound Beta-Amyloid (36-42) reveals its significant role in the broader context of Alzheimer's disease research. This article focuses exclusively on the biogenesis and processing of amyloid-beta peptides as they pertain to the C-terminus, with a specific emphasis on the Aβ(36-42) fragment.
Amyloid Beta Aggregation and Fibrillogenesis Mechanisms, Highlighting C Terminal Contributions
Monomer-Oligomer-Fibril Transition Kinetics
The transformation of monomeric Aβ into structured amyloid fibrils follows a complex kinetic pathway characterized by nucleation and growth. This process is often monitored in vitro using dyes like Thioflavin T (ThT), which fluoresces upon binding to β-sheet-rich structures. pnas.orgrsc.org The resulting sigmoidal curve reveals distinct phases of aggregation, including a lag phase, an exponential growth phase, and a plateau phase. rsc.org
The initial and slowest step in Aβ aggregation is primary nucleation , where soluble Aβ monomers overcome a significant energy barrier to form an unstable nucleus. pnas.orgcam.ac.uk This process is concentration-dependent and represents the rate-limiting step in the initial formation of aggregates.
The relative rates of these nucleation processes are crucial in determining the speed of fibril formation. For Aβ42, both primary and secondary nucleation rates are significantly faster than for Aβ40, contributing to its higher propensity to aggregate. bmbreports.org
Interactive Data Table: Key Kinetic Processes in Aβ Aggregation
| Kinetic Process | Description | Role of C-Terminus |
| Primary Nucleation | Formation of an initial nucleus from soluble monomers. pnas.orgcam.ac.uk | The hydrophobic nature of the C-terminal residues influences the propensity for initial aggregation. wikipedia.org |
| Secondary Nucleation | Catalytic formation of new nuclei on the surface of existing fibrils. pnas.orgcam.ac.uknih.gov | The structure of the C-terminus in the fibril template dictates the efficiency of secondary nucleation. pnas.orgnih.gov |
Following nucleation, fibril elongation occurs as monomers add to the ends of existing fibrils, causing them to grow in length. mdpi.comaip.org This process is often modeled as a dock-lock mechanism, where the incoming monomer first associates with the fibril end (dock) and then undergoes a conformational change to lock into the fibril structure. pnas.org High-speed atomic force microscopy has revealed that fibril growth can be polarized, with one end growing faster than the other, and can even switch between different structural morphologies during elongation. pnas.org
Fibril fragmentation is another crucial secondary process where longer fibrils break into smaller, active fragments. wikipedia.org This breakage increases the number of fibril ends available for elongation, thereby amplifying the aggregation process in a positive feedback loop. wikipedia.orgnih.gov
Oligomeric States and Polymorphism of Amyloid Beta
Aβ peptides can assemble into a wide variety of oligomeric structures, which are considered the primary neurotoxic species in Alzheimer's disease. pnas.orgfrontiersin.org These oligomers are highly polymorphic, differing in size, structure, and toxicity. pnas.org
Soluble Aβ oligomers exist in various forms, from small dimers and trimers to larger assemblies like the dodecameric Aβ*56. frontiersin.orgmdpi.com These low-molecular-weight species are diffusible and can impair synaptic function. nih.gov
Dimers and Trimers: These are among the smallest oligomeric species. Studies using atomic force microscopy have shown that the stability of these oligomers increases with size, with trimers being more stable than dimers. frontiersin.org Molecular dynamics simulations suggest that Aβ42 dimers are stabilized by interactions in the central and C-terminal regions. biorxiv.org These small oligomers are generally globular and lack a defined secondary structure. researchgate.net Research has demonstrated that Aβ trimers can be more potent in disrupting long-term potentiation (LTP), a cellular correlate of memory, than dimers. nih.gov
Aβ*56: This specific 56 kDa oligomer, thought to be a dodecamer, has been isolated from the brains of aged transgenic mice and is associated with memory deficits.
Investigations into various Aβ42 species have shown that receptors like LilrB2 can selectively bind to dimers and trimers, but not monomers, initiating a toxic cascade. rsc.org
Interactive Data Table: Properties of Aβ Oligomers
| Oligomer | Relative Stability | Key Findings |
| Dimer | Lower | Can be formed from tethered monomers and are considered a basic building block for larger oligomers. frontiersin.orgosu.edu |
| Trimer | Higher than Dimer | Shows elevated stability compared to dimers and may be more potent in disrupting synaptic plasticity. nih.govfrontiersin.org |
| Aβ*56 (Dodecamer) | High | Associated with the onset of memory impairment in animal models. |
Aβ oligomers exhibit significant structural polymorphism, meaning they can adopt multiple distinct, stable conformations. pnas.orgacs.org This heterogeneity is a major challenge in studying their structure and toxicity. pnas.org Even small peptides derived from Aβ, such as Aβ(35-42), can form different packing arrangements, leading to polymorphic structures. pnas.org
Early in the aggregation process, Aβ oligomers may adopt a non-standard secondary structure termed "α-sheet," which is correlated with toxicity. pnas.org As aggregation proceeds, these oligomers can convert to the more common β-sheet structure found in mature fibrils. pnas.org The environment, including factors like pH and interaction with lipids, can influence the resulting oligomer structure. nih.govmdpi.com This structural diversity may explain the varied pathological presentations of Alzheimer's disease. pnas.org
A leading hypothesis for Aβ toxicity is the "ion channel hypothesis," which posits that Aβ oligomers can insert into cell membranes and form pore-like structures. wikipedia.orgmdpi.com These pores disrupt cellular ion homeostasis, particularly calcium, leading to neuronal dysfunction and death. frontiersin.orgnih.gov
The formation of these amyloid pores is a complex process that can be influenced by membrane components like cholesterol and gangliosides. nih.govresearchgate.net Aβ oligomers of various sizes, from dimers and trimers up to hexamers, have been implicated in forming these channels. mdpi.comacs.org Native ion mobility-mass spectrometry has provided evidence for the formation of β-barrel-shaped hexamers of Aβ42 in membrane-mimicking environments, supporting the oligomeric pore hypothesis. acs.org The structure of these pores can be α-helical or β-sheet-based, and their formation represents a common mechanism of toxicity for different amyloidogenic proteins. frontiersin.orgnih.gov
Fibrillar Structures and Polymorphism
The aggregation of amyloid-beta (Aβ) peptides into mature fibrils is a hallmark of Alzheimer's disease. These fibrils are characterized by a core structure known as the cross-β sheet, but they exhibit significant structural diversity, a phenomenon referred to as polymorphism. This polymorphism is observed in fibrils formed both in laboratory settings and those isolated directly from brain tissue.
The fundamental structure of amyloid fibrils is the cross-β sheet, a motif identified by its characteristic X-ray diffraction pattern with reflections at approximately 4.7 Å and 10 Å. wikipedia.org This pattern corresponds to the inter-strand and inter-sheet distances, respectively. In this conformation, individual β-strands run perpendicular to the long axis of the fibril, forming extensive hydrogen-bonded β-sheets that stack along the fibril axis. portlandpress.comfrontiersin.orgnih.gov These β-sheets can be arranged in either a parallel or antiparallel fashion. portlandpress.com In a parallel in-register cross-β structure, identical residues from adjacent peptide molecules align with each other along the fibril axis. nih.gov This arrangement is a common feature in mature fibrils formed by full-length Aβ peptides. biorxiv.org The stability of the cross-β motif is significantly enhanced by hydrogen bonds between the nitrogen and carbonyl groups of neighboring β-strands. portlandpress.com
Aβ fibrils generated in vitro display considerable structural heterogeneity. nih.govbiorxiv.org This polymorphism manifests in various ways, including differences in the helical twist of the fibrils, the number of protofilaments that constitute a single fibril, and the specific molecular fold of the Aβ peptide within the fibril. nih.govuax.com For instance, Aβ fibrils can exhibit either a left-handed or a right-handed twist. acs.org
The conditions under which fibrils are formed, such as buffer composition, pH, and agitation, can significantly influence the resulting polymorph. biorxiv.orgacs.org Studies have shown that Aβ40 fibrils can form different self-propagating polymorphs with closely related structures, all containing in-register parallel β-sheets. nih.gov Similarly, Aβ42 fibrils prepared in vitro can exist as both two-fold and three-fold symmetric polymorphs. nih.gov Advanced techniques like solid-state NMR (ssNMR) and cryo-electron microscopy (cryo-EM) have been instrumental in revealing the high-resolution structures of these different polymorphs. portlandpress.com For example, an S-shaped conformation has been identified in in vitro grown Aβ42 fibrils. portlandpress.com
Crucially, the structures of Aβ fibrils isolated directly from the brain tissue of Alzheimer's disease patients also exhibit polymorphism and can differ significantly from those formed in vitro. biorxiv.orguax.compnas.org Cryo-EM analysis of Aβ fibrils from meningeal Alzheimer's brain tissue revealed that they are polymorphic but consist of similarly structured protofilaments with a right-hand twist. uax.com This contrasts with some in vitro formed fibrils, underscoring the importance of studying patient-derived material. uax.com
Different polymorphs have been identified in brain-derived Aβ42 fibrils, such as Type I and Type II, which show distinct inter-protofibril interactions. portlandpress.com More recently, ν-shaped and υ-shaped structures, termed Type A and Type B polymorphs, have been identified in brain-derived Aβ42 fibrils. portlandpress.comnih.gov These polymorphs display different helical handedness and unique molecular conformations. nih.gov For instance, in Type A fibrils, residues 12 to 42 adopt a ν-shaped conformation, while in Type B fibrils, residues 2 to 42 have a υ-shaped conformation. nih.gov The existence of these distinct structural "strains" in the brain may correlate with variations in disease progression and clinical presentation. pnas.orgfrontiersin.org
Role of the Amyloid Beta (36-42) Region in Aggregation and Fibril Stability
The C-terminal region of the Aβ peptide, particularly the segment from residue 36 to 42, plays a pivotal role in the aggregation process and the stability of the resulting fibrils. This region is highly hydrophobic and its composition, especially the presence of isoleucine at position 41 and alanine (B10760859) at position 42 in Aβ42, is a key determinant of its amyloidogenic potential.
The aggregation of Aβ is a nucleation-dependent process, where the initial formation of a "seed" or nucleus is the rate-limiting step. frontiersin.org The C-terminal region of Aβ, particularly in the more aggregation-prone Aβ42 isoform, is considered a critical component of this seeding process. nih.gov The hydrophobic nature of residues in the 36-42 segment is a driving force for the initial self-assembly and folding of the peptide. nih.gov This region can act as a core, initiating the aggregation cascade that leads to the formation of larger oligomers and eventually mature fibrils. pnas.orgbiorxiv.org Studies have shown that even short C-terminal fragments, such as Aβ(39-42), can modulate Aβ oligomerization. nih.gov The aggregation process can be accelerated by the presence of pre-formed fibril seeds, which can be composed of Aβ itself or even other amyloidogenic proteins in a phenomenon known as cross-seeding. nih.gov
The two additional amino acids at the C-terminus of Aβ42, Isoleucine-41 (I41) and Alanine-42 (A42), dramatically increase its propensity to aggregate compared to the more abundant Aβ40 isoform. bmbreports.org These residues contribute to a more rigid C-terminus in Aβ42, which is correlated with the formation of more toxic oligomers. nih.gov
The presence of Ala42 allows for the formation of a unique salt bridge with Lysine-28 (K28), which is a key stabilizing interaction in certain Aβ42 fibril polymorphs. nih.govaip.org This K28-A42 salt bridge creates a self-recognizing and self-replicating machinery for amyloid propagation. nih.gov Molecular dynamics simulations have indicated that the deprotonated state of the C-terminal carboxyl group of Ala42 is crucial for the stability of a zipper-like salt-bridge chain with the ε-NH3+ group of K28, significantly stabilizing the protofibril structure. aip.orgresearchgate.net The hydrophobic interactions involving I41 and A42 also play a direct role in the assembly of protofibrils. For example, in some polymorphs, two protofibrils assemble through intermolecular hydrophobic contacts involving Valine-39 and Isoleucine-41. portlandpress.com The increased conformational stability of the C-terminus due to these residues is a key factor explaining why Aβ42 is significantly more toxic and aggregation-prone than Aβ40. nih.gov
Contribution of the (36-42) Region to β-Hairpin Formation and Structural Rigidity
The C-terminal region of the amyloid-beta (Aβ) peptide, particularly the sequence spanning residues 36-42, is of critical importance in the initiation and stabilization of the aggregates that are hallmarks of Alzheimer's disease. This hydrophobic C-terminus is a key determinant of the peptide's propensity to aggregate, with longer forms such as Aβ1-42 being significantly more prone to assembly than shorter variants like Aβ1-40. nih.govnews-medical.net The structural rigidity and aggregation potential are intrinsically linked to the formation of specific secondary structures, most notably the β-hairpin.
A β-hairpin is an intramolecular structure composed of two antiparallel β-strands connected by a turn or loop. mdpi.com Decades of research indicate that Aβ peptides can form various β-hairpin conformations, which serve as fundamental building blocks for the assembly of toxic oligomers. mdpi.com The formation of these hairpins is a crucial step that can precede and promote the intermolecular association leading to oligomers and fibrils. jst.go.jp Molecular dynamics simulations have shown that while Aβ can exist as an intrinsically disordered protein in aqueous environments, the presence of hydrophilic/hydrophobic interfaces promotes the formation of a β-hairpin structure, which in turn enhances oligomer formation through the creation of intermolecular β-sheets. jst.go.jp
The region encompassing residues 30-40 is considered a key β-strand (β2) in the amyloid fibril structure. jst.go.jp Specifically, the C-terminal residues G29-I41 have been identified as forming the core of antiparallel β-strands in certain Aβ42 oligomer models. mdpi.com This C-terminal segment contributes significantly to the structural rigidity of the final amyloid fibril. acs.org Studies using magic angle spinning NMR have revealed that while the first few N-terminal residues of Aβ1-42 remain dynamic, residues 16-42 form a relatively rigid core structure within the fibrils. acs.org This rigidity is essential for the stable stacking of peptides into the cross-β sheet architecture characteristic of amyloid fibrils. nih.gov The specific alignment of the β-hairpin, which is dictated by the amino acid sequence, has profound effects on the resulting oligomer structure, demonstrating that subtle changes in the monomer's fold can lead to the heterogeneous population of Aβ oligomers observed in disease. acs.org
Table 1: Research Findings on the Role of the Aβ C-Terminal Region
| Finding | Implication for Aggregation | Relevant Residue Region | Source(s) |
|---|---|---|---|
| The C-terminus is key for aggregation properties. | Longer, more hydrophobic C-termini (e.g., in Aβ42) increase the propensity to form oligomers and fibrils. | 36-42 | nih.gov |
| The C-terminus forms β-hairpin structures. | β-hairpins are critical building blocks for toxic oligomers. | 29-41 | mdpi.com |
| Residues 16-42 form the rigid core of fibrils. | Provides structural stability to the mature amyloid fibril. | 16-42 | acs.org |
| β-hairpin alignment dictates oligomer structure. | Small changes in monomer folding lead to oligomer heterogeneity. | 17-36 | acs.org |
| The β2 region (30-40) is a core β-sheet component. | Promotes intermolecular β-sheet formation, driving oligomerization. | 30-40 | jst.go.jp |
Impact of Fragmented and Truncated Amyloid Beta Peptides on Full-Length Amyloid Beta Aggregation (e.g., Aβp3-42 effects on Aβ1-42)
Research into the co-aggregation of Aβp3-42 and Aβ1-42 has yielded seemingly contradictory results, suggesting a multifaceted interaction. Several studies report that Aβp3-42 can delay the initial aggregation of Aβ1-42. Spectrofluorometric analyses showed that while Aβ1-42 aggregates faster than Aβp3-42 alone, mixtures of the two peptides exhibited an initial delay in β-sheet formation. nih.govresearchgate.net This inhibitory effect on the early phases of aggregation was observed in both equimolar and non-equimolar mixtures. nih.govresearchgate.net Electron microscopy supported these findings, indicating that interactions between different Aβ forms are critical in the dynamics of plaque formation. nih.gov One study noted that at the early stages of fibrillogenesis, AβpE3-42 forms more prefibrillar aggregates and elongates into fibrils more slowly than Aβ1-42. acs.org
Conversely, other research indicates that Aβp3-42 can accelerate the aggregation of Aβ1-42. rsc.org One kinetic analysis concluded that Aβp3-42 promotes the aggregation of Aβ1-42 by enhancing both primary nucleation (the initial formation of aggregates from monomers) and secondary nucleation (the formation of new aggregates on the surface of existing fibrils). rsc.org In this model, Aβp3-42 fibrils act as efficient templates for the elongation of Aβ1-42. rsc.org This study also found that Aβp3-42 forms fibrils much more rapidly on its own and at a significantly lower critical concentration compared to Aβ1-42. rsc.org
These differing outcomes highlight the complexity of Aβ aggregation. The effect of truncated peptides may depend on various factors, including the specific ratio of the peptides, incubation conditions, and the stage of aggregation being observed (i.e., initial nucleation vs. fibril elongation). For instance, while Aβ1-42 might slow the nucleation of pE-Aβ(3-42), fibrils of pE-Aβ(3-42) can serve as highly effective catalytic surfaces for Aβ1-42 aggregation. rsc.org Small angle neutron scattering (SANS) studies support the hypothesis that Aβp3-42 has a greater tendency to form low and intermediate molecular weight soluble oligomers compared to Aβ1-42, which may contribute to its distinct toxic profile. nih.gov
Table 2: Comparative Effects of Aβp3-42 on Aβ1-42 Aggregation
| Study Finding | Effect on Aβ1-42 Aggregation | Proposed Mechanism | Source(s) |
|---|---|---|---|
| Mixtures of Aβ1-42 and Aβp3-42 show an initial delay in β-sheet formation. | Inhibitory/Delayed | Interaction between different Aβ forms delays initial aggregation stages. | nih.govresearchgate.netacs.org |
| Aβp3-42 accelerates primary and secondary nucleation of Aβ1-42. | Accelerated | Aβp3-42 fibrils act as efficient templates and catalytic surfaces for Aβ1-42. | rsc.org |
| Aβp3-42 has a greater propensity to form soluble oligomers. | Altered Aggregation Pathway | Forms different types of aggregates (low/intermediate MW oligomers) compared to Aβ1-42. | nih.gov |
Table 3: Compound Names
| Compound Name |
|---|
| Amyloid-beta (Aβ) |
| Beta-Amyloid (36-42) |
| Aβ1-40 |
| Aβ1-42 |
| Aβp3-42 / pE-Aβ(3-42) / AβpE3-42 |
| Aβp11-42 |
| Aβ(25-35) |
| Tau |
Computational Modeling and Simulation
Computational modeling and simulation have become indispensable tools for investigating the molecular intricacies of Amyloid-Beta (Aβ) peptides, providing insights that are often difficult to obtain through experimental methods alone. These in silico approaches allow for the detailed exploration of conformational landscapes, aggregation pathways, and intermolecular interactions at an atomistic level.
Molecular Dynamics (MD) simulations have been extensively used to study the dynamic behavior of Aβ peptides in various environments. These simulations track the movements of individual atoms over time, governed by a force field that approximates the potential energy of the system. By solving Newton's equations of motion, MD simulations can reveal the conformational states accessible to Aβ monomers and oligomers, shedding light on the initial steps of aggregation.
MD studies have been crucial in characterizing the structural ensembles of Aβ, which is known to be intrinsically disordered in its monomeric state. purdue.edu Simulations have explored the conformational dynamics of full-length Aβ peptides, such as Aβ1-42, and various fragments to understand the regions critical for aggregation. For instance, simulations have highlighted that the central hydrophobic core (CHC) and the C-terminal region are highly aggregation-prone. tandfonline.com One study utilized united-atom MD simulations to observe the formation of an Aβ1-42 tetramer, noting a significant increase in β-strand content in the C-terminal region during oligomerization, which is indicative of on-pathway aggregation events. nih.gov
The parameters for MD simulations can vary significantly depending on the specific research question, the system size, and the computational resources available. Below is a table summarizing typical parameters from a study on Aβ1-42 oligomerization.
| Parameter | Value/Description | Source |
|---|---|---|
| System Groups | 5 | nih.gov |
| Monomer Concentration | 3.81 mM - 20.13 mM | nih.gov |
| Simulation Time per System | 500 ns | nih.gov |
| Force Field | GROMOS96 | plos.org |
| Water Model | SPC | plos.org |
| Temperature | 305 K - 430 K | plos.org |
| Time Step | 2 fs | plos.org |
To overcome the sampling limitations of conventional MD simulations, especially for complex systems with rugged energy landscapes like Aβ, enhanced sampling techniques such as Replica Exchange Molecular Dynamics (REMD) are often employed. nih.govaip.org In REMD, multiple copies (replicas) of the system are simulated in parallel at different temperatures. Periodically, the coordinates of replicas at neighboring temperatures are exchanged, allowing the system to overcome energy barriers more easily and explore a wider conformational space. aip.org
REMD simulations have been instrumental in studying the thermodynamics of Aβ fibril growth and the conformational ensembles of Aβ monomers and oligomers. nih.govaip.org For example, a REMD study on the fibril elongation of Aβ42 revealed that the process is slow and starts with the docking of the C-terminus of an incoming monomer to the C-terminus of a peptide in the fibril. aip.org Another REMD study investigated the structures of C-terminal fragments (CTFs) of Aβ42, including Aβ(29-42), Aβ(30-42), Aβ(31-42), and Aβ(39-42), in explicit solvent. nih.gov These simulations showed that the CTFs adopt a metastable β-structure, with Aβ(29-31) forming a β-hairpin and Aβ(39-42) adopting an extended β-strand conformation. nih.gov
The following table provides an example of parameters used in a REMD simulation study of Aβ fragments.
| Parameter | Value/Description | Source |
|---|---|---|
| Number of Replicas | 40 | plos.org |
| Temperature Range | 305 K to 430 K | plos.org |
| Simulation Time per Replica | 150 ns | plos.org |
| Exchange Attempt Frequency | Every 1000 steps (2 ps) | plos.org |
| Force Field | GROMOS96 | plos.org |
| Solvent | Explicit (SPC water model) | plos.org |
Conformational States and Transitions of Amyloid Beta Monomers and Oligomers
The transition of Aβ from a soluble, often α-helical or random coil monomer, to a β-sheet-rich oligomer and fibril is a central event in amyloid pathology. Understanding the conformational states and the transitions between them is critical for deciphering the mechanisms of Aβ aggregation and toxicity.
The conversion from an α-helical or random coil conformation to a β-sheet structure is a hallmark of amyloid formation. pnas.org While monomeric Aβ in solution is largely unstructured, it can adopt α-helical conformations, particularly in membrane-mimicking environments. mdpi.com MD simulations have provided valuable insights into this transition. For instance, simulations of Aβ1-40 in aqueous solution have shown that the peptide can undergo a transition from an α-helix to a β-sheet conformation, with mixed helix/β-sheet structures acting as intermediates. pnas.org This is consistent with experimental findings that suggest such mixed conformations are potential intermediates in Aβ oligomerization. pnas.org The presence of a molecule, such as a mono-triazole derivative, has been shown in simulations to retard this conformational conversion from a helix-rich to an aggregation-prone β-sheet structure. acs.org
The two additional residues at the C-terminus of Aβ1-42 (Isoleucine-41 and Alanine-42) are known to significantly increase its propensity to aggregate and its neurotoxicity compared to Aβ1-40. pnas.org Computational studies have revealed that the C-termini of Aβ1-40 and Aβ1-42 adopt distinct conformational states. acs.org REMD simulations combined with NMR data have shown that the C-terminus of Aβ1-42 is more structured than that of Aβ1-40. acs.org Specifically, the C-terminus of Aβ1-42 has a higher propensity to form a β-hairpin structure involving residues 31-34 and 38-41, which reduces its flexibility and may be responsible for its higher aggregation propensity. acs.org In contrast, the C-terminus of Aβ1-40 is more flexible and less prone to forming stable β-structures. This increased rigidity of the Aβ1-42 C-terminus may lower the entropic penalty for forming a β-sheet with a growing fibril. aip.org
Structural Analysis of Specific Amyloid Beta (36-42) Conformations and Interactions
The C-terminal fragment (36-42), with the sequence VGGVVIA, is a highly hydrophobic and aggregation-prone region of the Aβ peptide. tandfonline.com Computational studies have focused on this and other C-terminal fragments to understand their intrinsic structural preferences and their role in initiating and promoting Aβ aggregation.
REMD simulations of Aβ C-terminal fragments have revealed important structural features. For example, simulations of Aβ(39-42) (VVIA) in explicit solvent showed that it predominantly adopts an extended β-strand conformation. nih.gov This is in contrast to longer C-terminal fragments like Aβ(30-42), which show a significant propensity to form a β-hairpin. nih.gov The stability of this β-hairpin is critically dependent on the presence of the last two hydrophobic residues, I41 and A42. nih.gov Removing these two residues, as in the Aβ(30-40) fragment, leads to a drastic reduction in β-sheet propensity and a shift towards a turn-coil conformation. nih.gov
The table below summarizes the secondary structure propensities of various Aβ C-terminal fragments as determined by REMD simulations.
| Peptide Fragment | Sequence | β-hairpin Propensity (%) | Coil-turn Propensity (%) | Source |
|---|---|---|---|---|
| Aβ(29-42) | GAIIGLMVGGVVIA | ~40 | 4 | nih.gov |
| Aβ(30-42) | AIIGLMVGGVVIA | ~40 | 16 | nih.gov |
| Aβ(31-42) | IIGLMVGGVVIA | ~25 | 29 | nih.gov |
| Aβ(39-42) | VVIA | - | - | nih.gov |
| Aβ(30-40) | AIIGLMVGGV | 4 | 28 | nih.gov |
Note: Specific propensity values for Aβ(39-42) were not provided in the source, but it was described as adopting an extended β-strand conformation.
Interactions involving the Aβ(36-42) region are crucial for the stability of Aβ oligomers and fibrils. In cryo-EM structures of brain-derived Aβ42 fibrils, residues within the 36-42 segment, such as V40 and I41, are involved in hydrophobic contacts that stabilize the fibril core. pnas.org MD simulations of Aβ dimers have also highlighted the importance of interactions involving the C-terminal region (residues 36-42) in stabilizing the dimer structure. researchgate.net These studies underscore the critical role of the Aβ(36-42) fragment in driving the aggregation process through its inherent propensity to adopt β-sheet conformations and engage in stabilizing hydrophobic interactions.
Identification of C-terminal β-strands and Loops within Fibrils
The C-terminal region of amyloid-beta (Aβ), particularly the segment encompassing residues 36-42, plays a critical role in the formation and structure of amyloid fibrils. Various high-resolution structural techniques, including solid-state Nuclear Magnetic Resonance (ssNMR) and cryogenic electron microscopy (cryo-EM), have elucidated the specific conformations of this region within the fibrillar core. nih.govlancs.ac.ukresearchgate.netpnas.org
Structural models derived from electron paramagnetic resonance (EPR) data combined with Rosetta modeling propose a distinct C-terminal motif in Aβ42 fibrils. This model identifies a β-strand, termed βC, spanning residues 39-41. nih.gov A unique turn, or "arc," is located at residues 37-38, which precedes this final β-strand. nih.gov This C-terminal β-arc-β motif is a distinguishing feature not found in Aβ40 fibrils. nih.gov Further studies using cryo-EM have revealed a kinked conformation within the C-terminus at residues 36–37, contributing to an arch-like structure that includes residues 36–40. pnas.org
The table below summarizes the identified secondary structural elements within the C-terminal region of Aβ42 fibrils based on various structural studies.
| Residue Range | Secondary Structure | Method of Identification | Reference |
| 32-36 | β-strand (β2) | EPR & Rosetta Modeling | nih.gov |
| 36-37 | Kink/Turn | Cryo-EM | pnas.org |
| 36-40 | Arch Structure | Cryo-EM | pnas.org |
| 37-38 | Arc/Turn | EPR & Rosetta Modeling | nih.gov |
| 39-41 | β-strand (βC) | EPR & Rosetta Modeling | nih.gov |
| 12-42 | υ-shaped Core | Cryo-EM | pnas.org |
| 12-42 | ν-shaped Core | Cryo-EM | pnas.org |
Intermolecular Interactions Involving the (36-42) Region in Aggregates
The hydrophobic nature of the C-terminus, including the 36-42 region, is a primary driver of aggregation through significant intermolecular interactions. nih.gov Structural models show that the C-termini of Aβ peptides are often buried within the fibril core, shielded from the solvent. pnas.orgnih.gov This arrangement is stabilized by extensive hydrophobic interactions.
In cryo-EM structures of brain-derived Aβ42 filaments, two protofilaments pack against each other to form a predominantly hydrophobic interface. biorxiv.org This interface involves the side chains of residues from the C-terminal region, specifically Leucine-34, Valine-36, Valine-39, and Isoleucine-41, which interact with residues in the N-terminal arm of the adjacent protofilament. biorxiv.org This packing of C-terminal β-strands from two identical, tilde-shaped peptides creates a hydrophobic core that is fundamental to the dimer, which serves as the basic structural unit of the fibril. pnas.org
Different fibril polymorphs exhibit distinct intermolecular contacts. In some brain-derived Aβ42 fibrils, the structure features a compact core formed by both intra-subunit and inter-subunit hydrophobic contacts. pnas.org In other polymorphs, the core is stabilized exclusively by inter-subunit contacts, resulting in the formation of internal pores. pnas.org The interaction involving the hydrophobic region of residues Ala30-Val36 has been identified as a key structural site for intermolecular binding. researchgate.net The two additional residues at the C-terminus of Aβ42, Isoleucine-41 and Alanine-42, are crucial in mediating these interactions, which are believed to contribute to the higher aggregation propensity of Aβ42 compared to Aβ40. bmbreports.org
The following table details the key intermolecular interactions involving the C-terminal region that stabilize Aβ aggregates.
| Interacting Residues | Type of Interaction | Structural Context | Reference |
| L34, V36, V39, I41 | Hydrophobic | Protofilament Interface | biorxiv.org |
| Ala30-Val36 | Hydrophobic | General Interaction Site | researchgate.net |
| C-terminal residues | Hydrophobic Packing | Dimer Interface/Core | pnas.org |
| C-terminal residues | Inter-subunit | Fibril Core Stabilization | pnas.org |
Role in Alzheimer S Disease
Contribution to Plaque Formation
Beta-amyloid peptides are the main constituents of the amyloid plaques that are a hallmark of Alzheimer's disease. wikipedia.orgmdpi.com These plaques are extracellular deposits of aggregated Aβ. frontiersin.org While plaques themselves were once thought to be the primary cause of neurotoxicity, more recent evidence suggests that the soluble oligomeric forms of Aβ that precede plaque formation may be the most toxic species. wikipedia.orgillinois.edu
The process of plaque formation involves the aggregation of Aβ monomers into these soluble oligomers, which then continue to assemble into larger, insoluble fibrils. nih.gov The Aβ42 isoform, due to its higher hydrophobicity and propensity to aggregate, is a major component of these plaques. wikipedia.orgacs.org The C-terminal region, including the 36-42 sequence, is critical for this aggregation process. illinois.edu
Interaction with Other Amyloid Beta Isoforms
For instance, studies have shown that the presence of N-terminally truncated and pyroglutamylated peptides, such as Aβp3-42, can influence the aggregation kinetics of the full-length Aβ1-42. nih.gov While some truncated forms may accelerate aggregation, others have been shown to inhibit it. researchgate.net The specific composition of the Aβ mixture can therefore play a critical role in the formation of amyloid plaques and the progression of the disease. nih.gov This highlights the importance of understanding the complex interplay between different Aβ species in the context of Alzheimer's pathology.
Molecular and Cellular Mechanisms of Amyloid Beta Neurotoxicity Excluding Clinical Data
Synaptic Dysfunction and Plasticity Impairment
Synaptic dysfunction is an early and critical event in the pathogenic cascade initiated by Aβ. Soluble oligomeric forms of Aβ are considered the primary synaptotoxic species, inducing deficits in synaptic plasticity long before the formation of amyloid plaques. nih.govfrontiersin.org
Long-term potentiation (LTP), a cellular correlate of learning and memory, is highly sensitive to disruption by Aβ. Research has consistently demonstrated that soluble Aβ oligomers potently inhibit LTP at glutamatergic synapses. frontiersin.org This inhibition is a key mechanism underlying the cognitive deficits observed in experimental models. mdpi.com For instance, studies have shown that naturally occurring soluble Aβ oligomers can impair spatial memory and that this correlates with the inhibition of LTP. mdpi.com The application of Aβ(1-42) aggregates to hippocampal slices has been shown to acutely impair LTP. biomedrb.com Conversely, enhancing the local synthesis of neuroprotective molecules like 17β-estradiol can reverse these Aβ-induced LTP deficits. biomedrb.com The mechanisms behind LTP inhibition are linked to the disruption of neurotransmitter receptor function and downstream signaling pathways. aginganddisease.org
| Experimental Model | Aβ Species | Observed Effect on LTP | Reference |
| Rat Hippocampal Slices | Aβ(1-42) aggregates | Impairment of LTP in the dentate gyrus | biomedrb.com |
| In vivo (rats) | Alzheimer's disease brain-derived Aβ | Facilitation of long-term depression (LTD), a form of synaptic weakening | frontiersin.org |
| Transgenic Mice (Tg2576) | Endogenous soluble Aβ oligomers (Aβ*56) | Inhibition of LTP and associated memory impairment | mdpi.com |
| Hippocampal Cultures | Soluble Aβ oligomers | Inhibition of LTP | mdpi.com |
Aβ oligomers exert their synaptotoxic effects by directly or indirectly interacting with and altering the function of key neurotransmitter receptors.
NMDA Receptors (NMDARs): Aβ oligomers can dysregulate NMDARs, which are critical for synaptic plasticity. aginganddisease.orgnih.gov Soluble Aβ(1-42) has been shown to preferentially bind to neurons expressing NR1 or NR2B-containing NMDARs. aginganddisease.orgnih.gov This interaction can lead to an increase in extrasynaptic NMDAR activation, causing excessive Ca²⁺ influx, which in turn inhibits LTP and can trigger neurotoxic signaling cascades. aginganddisease.orgnih.gov Furthermore, Aβ can induce the endocytosis of NMDARs, reducing their surface expression and impairing synaptic transmission. aginganddisease.orgjci.org Some studies suggest that Aβ(1-40) can have an inhibitory effect on NMDAR function, potentially by increasing the phosphorylation of the GluN2B subunit. pnas.org
AMPA Receptors (AMPARs): The function and trafficking of AMPARs are also severely affected by Aβ. Aβ oligomers trigger an NMDAR-dependent signaling pathway that culminates in the removal of AMPARs from the synapse, a critical step in Aβ-driven synaptic depression and spine loss. jci.org Specifically, Aβ(1-42) has been shown to reduce both the amplitude and frequency of AMPAR-mediated excitatory postsynaptic currents. biorxiv.org This is achieved in part by reducing the channel open probability and open time of synaptic AMPA receptors. biorxiv.org Research indicates that AMPARs containing the GluA3 subunit are particularly crucial for these Aβ-mediated effects, as neurons lacking GluA3 are resistant to Aβ-induced synaptic depression. jci.org
Nicotinic Acetylcholine Receptors (nAChRs): Aβ peptides, particularly Aβ(1-42), can directly bind to nAChRs, especially the α7 subtype. frontiersin.orgnih.gov This interaction is complex; at low concentrations, Aβ can trigger α7-nAChR channel opening, while at higher concentrations, it acts as a negative modulator. nih.gov The binding of Aβ to α7-nAChRs can trigger Ca²⁺ influx and activate downstream pathways that lead to synaptic dysfunction. mdpi.comnih.govfrontiersin.org For instance, Aβ can engage astrocytic α7-nAChRs to induce the release of glutamate (B1630785), which then activates extrasynaptic NMDARs on neurons, contributing to synaptic damage. nih.gov Aβ also interacts with heteromeric α7β2-nAChRs, and this interaction has been linked to neuronal hyperexcitability and cognitive deficits. nih.govbiorxiv.org
| Receptor Type | Aβ Species | Key Findings | References |
| NMDA Receptor | Soluble Aβ(1-42) oligomers | Preferential binding to NR1/NR2B subunits, increased extrasynaptic activation, induction of endocytosis. | aginganddisease.orgnih.gov |
| Aβ(1-40) | Inhibitory effect on NMDAR function in the rostral ventrolateral medulla. | pnas.org | |
| AMPA Receptor | Soluble Aβ oligomers | NMDAR-dependent removal from synapses, dependent on GluA3 subunit. | jci.org |
| Aβ(1-42) | Reduced amplitude and frequency of mEPSCs, decreased channel open probability. | biorxiv.org | |
| nACh Receptor | Aβ(1-42) | Direct binding to α7-nAChR, altering Ca²⁺ entry; interaction with α7β2-nAChR leading to hyperexcitability. | frontiersin.orgnih.govbiorxiv.org |
Cellular Organelle Dysfunction
Aβ toxicity extends beyond the synapse, causing significant damage to vital cellular organelles, which disrupts cellular homeostasis and energy metabolism.
Mitochondrial dysfunction is a prominent and early feature of Aβ-induced neurotoxicity. mdpi.comacs.org Aβ can accumulate within mitochondria, directly interfering with their function. frontiersin.org This leads to a cascade of detrimental effects, including impaired bioenergetics, increased production of reactive oxygen species (ROS), and disruption of mitochondrial dynamics. aginganddisease.orgacs.org
Aβ oligomers have been shown to disrupt the mitochondrial respiratory chain, particularly inhibiting the activity of complexes I and IV (cytochrome c oxidase), leading to decreased ATP production. mdpi.comfrontiersin.org This energy deficit compromises neuronal function, especially at the synapse where energy demand is high. nih.gov Furthermore, Aβ interacts with mitochondrial proteins such as Aβ-binding alcohol dehydrogenase (ABAD), exacerbating mitochondrial stress. The peptide also contributes to the opening of the mitochondrial permeability transition pore (mPTP), which can lead to the release of pro-apoptotic factors like cytochrome c. aginganddisease.org Proteomic analyses have confirmed that Aβ(1-42) exposure significantly impacts mitochondrial proteins involved in bioenergetics, morphology, and calcium homeostasis. nih.gov
The autophagy-lysosomal pathway is the primary cellular machinery for degrading and clearing aggregated proteins, including Aβ. frontiersin.org However, this system is significantly impaired in the presence of high Aβ concentrations. Abnormalities in the endosomal-lysosomal network are among the earliest cytopathologies observed. nih.gov Aβ can be internalized and accumulate within lysosomes. biorxiv.org This accumulation can lead to lysosomal membrane permeabilization, causing the leakage of acidic hydrolases into the cytoplasm and triggering cell death. frontiersin.orgbiorxiv.org One proposed mechanism involves the formation of non-selective membrane channels by Aβ fragments within the lysosomal membrane, which dissipates the pH gradient and inactivates lysosomal enzymes. biorxiv.org This lysosomal dysfunction leads to the accumulation of dysfunctional organelles and protein aggregates, creating a vicious cycle that exacerbates neurodegeneration. frontiersin.orgacs.org Studies have shown that around amyloid plaques, there is a significant accumulation of lysosomes within swollen axons, and these lysosomes often lack soluble proteases, indicating a failure in their maturation and function. nih.gov
Membrane Interaction and Disruption
The ability of Aβ to interact with and disrupt the integrity of cellular membranes is a key aspect of its toxicity. Aβ peptides can bind directly to the lipid bilayer of neuronal membranes, altering their physical properties and leading to a loss of homeostasis. frontiersin.org These interactions are influenced by membrane composition, particularly the presence of cholesterol and gangliosides like GM1, which can promote Aβ aggregation at the membrane surface. frontiersin.org
Aβ can disrupt membranes through several proposed mechanisms:
Carpet-like mechanism: Aβ peptides accumulate on the membrane surface, disrupting the lipid packing and causing destabilization. frontiersin.org
Detergent-like effect: Aβ can extract lipid molecules from the bilayer, leading to membrane thinning and eventual rupture. frontiersin.org
Pore formation: Aβ oligomers can insert themselves into the membrane, forming pore-like structures or ion channels. These channels allow for the unregulated flux of ions, particularly Ca²⁺, across the membrane, disrupting ionic homeostasis and triggering downstream toxic events.
Cryo-electron tomography has visualized these interactions, showing that Aβ oligomers and protofibrils can carpet and insert into the lipid bilayer, while mature fibrils have less impact on membrane integrity. This disruption of the plasma membrane is a direct mechanism of cytotoxicity, contributing to synaptic failure and neuronal death.
Amyloid Beta Binding to Cell Membranes
The interaction between amyloid-beta (Aβ) peptides, particularly the more hydrophobic and aggregation-prone Aβ42 variant, and neuronal cell membranes is a critical initiating event in the cascade of neurotoxicity. frontiersin.orgmdpi.com Aβ is an amphiphilic peptide, meaning it has both a hydrophilic (water-attracting) N-terminus and a hydrophobic (water-repelling) C-terminus. nih.gov This dual nature governs its interaction with the lipid bilayer of cell membranes. nih.gov
The initial attachment of Aβ to the cell membrane is influenced by electrostatic and hydrophobic interactions. nih.govmdpi.com The positively charged amino acid residues in the Aβ peptide are drawn to the negatively charged components of the cell membrane, such as phospholipids (B1166683) like sphingomyelin (B164518) and phosphoethanolamine. nih.gov This initial electrostatic attraction facilitates the subsequent insertion of the hydrophobic C-terminal region of Aβ into the lipid bilayer. nih.govnih.gov
The composition of the cell membrane, particularly the presence of specific lipids and cholesterol, plays a significant role in Aβ binding and aggregation. Lipid rafts, which are microdomains within the cell membrane enriched in cholesterol and sphingomyelin, are thought to be primary sites for Aβ oligomerization. mdpi.com Cholesterol, in particular, can modulate the binding of Aβ. While some studies suggest that cholesterol can stabilize membranes and inhibit Aβ association, others indicate that optimal levels of cholesterol in sphingomyelin-rich regions can significantly increase the binding capacity for Aβ. frontiersin.orgnih.gov The ganglioside GM1 is also implicated in promoting Aβ-membrane interactions. biorxiv.org
Upon binding to the membrane, Aβ undergoes a conformational change, transitioning from a random coil or α-helical structure to a β-sheet-rich conformation. mdpi.comnih.gov This change is a crucial step in the formation of toxic oligomers and larger fibrillar aggregates. nih.gov The membrane itself can act as a catalytic surface, increasing the local concentration of Aβ monomers and facilitating their self-assembly into oligomers. scispace.com These oligomers, rather than the monomeric or fibrillar forms, exhibit the highest affinity for cell membranes and are considered the primary neurotoxic species. frontiersin.org
The binding of Aβ oligomers can occur through direct interaction with membrane lipids or via binding to various cell surface receptors. nih.gov Receptors known to bind Aβ oligomers with high affinity include lipoprotein receptors like LDLR and LRP1, as well as heparan sulfate (B86663) proteoglycans (HSPGs). nih.gov
The interaction of Aβ with the cell membrane is a multifaceted process that initiates a cascade of detrimental events. The binding and subsequent aggregation of Aβ on the membrane surface disrupt its integrity and function, leading to the downstream neurotoxic effects discussed in the following sections.
Table 1: Factors Influencing Beta-Amyloid (36-42) Binding to Cell Membranes
| Factor | Role in Aβ-Membrane Interaction | Supporting Evidence |
|---|---|---|
| Aβ Peptide Properties | ||
| Amphiphilic Nature | The hydrophobic C-terminus inserts into the lipid bilayer, while the hydrophilic N-terminus interacts with the aqueous environment and polar head groups of lipids. nih.gov | Molecular dynamics simulations and experimental studies show this dual interaction is key for membrane binding. nih.govmdpi.com |
| Membrane Composition | ||
| Lipid Rafts | Enriched in cholesterol and sphingomyelin, these microdomains act as platforms for Aβ aggregation and oligomerization. mdpi.com | Aβ has been shown to concentrate in lipid rafts, leading to its internalization. mdpi.com |
| Cholesterol | Modulates membrane fluidity and can either enhance or inhibit Aβ binding depending on its concentration and the surrounding lipid environment. frontiersin.orgnih.gov | Studies show a 2.5-fold increase in Aβ binding at optimal cholesterol concentrations in sphingomyelin-rich membranes. nih.gov |
| Anionic Lipids (e.g., Phosphatidylserine) | The negative charge attracts the positively charged residues of Aβ, facilitating initial binding. nih.govnih.gov | Molecular dynamics simulations demonstrate a stronger attraction of Aβ to anionic bilayers compared to neutral ones. nih.gov |
| Ganglioside GM1 | Acts as a receptor or binding site that promotes the interaction of Aβ with the membrane. biorxiv.org | Vesicles containing GM1 show a higher affinity for Aβ oligomers. biorxiv.org |
| Aβ Aggregation State |
Membrane Permeability and Ion Homeostasis (e.g., Calcium Dysregulation)
The binding and aggregation of Beta-Amyloid (Aβ) on the cell membrane surface leads to a significant disruption of membrane integrity, resulting in increased permeability and a loss of ion homeostasis, which is a critical factor in Aβ-induced neurotoxicity. One of the primary mechanisms by which Aβ oligomers are thought to exert their toxic effects is by forming pore-like structures within the lipid bilayer. frontiersin.org
These "amyloid channels" or pores are permeable to ions, allowing for an unregulated influx of extracellular ions, most notably calcium (Ca2+), into the cytoplasm. frontiersin.org Aβ42 oligomers, in particular, have been shown to self-organize into transmembrane channels with a β-sheet-rich structure that are permeable to calcium ions. frontiersin.org This uncontrolled entry of Ca2+ disrupts the tightly regulated intracellular calcium concentrations, leading to what is known as calcium dysregulation.
The consequences of this calcium dysregulation are far-reaching and contribute significantly to neuronal dysfunction and death. Elevated intracellular Ca2+ levels can trigger a cascade of detrimental events, including the activation of apoptotic pathways, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).
Besides the formation of discrete pores, Aβ oligomers can also cause a more generalized increase in membrane conductance through a "carpeting" effect. biorxiv.org In this model, the accumulation of Aβ on the membrane surface leads to membrane thinning and the lateral spreading of lipid head groups, which can cause non-specific ion leakage across the membrane. nih.govbiorxiv.org Furthermore, Aβ oligomers have been observed to extract lipids from the bilayer, an action that has been likened to the effect of a detergent, further compromising membrane integrity. biorxiv.org
The disruption of ion homeostasis is not limited to calcium. Aβ monomers have been shown to increase the expression of membrane potassium channels, which can lead to a reduction in neuronal excitability and apoptosis. nih.gov However, the formation of toxic oligomers and their interaction with the membrane predominantly leads to the pathological influx of ions, overwhelming the cell's capacity to maintain its electrochemical gradients.
Table 2: Mechanisms of Aβ-Induced Membrane Permeabilization and Ion Dyshomeostasis
| Mechanism | Description | Consequence |
|---|---|---|
| Amyloid Channel/Pore Formation | Aβ oligomers, particularly Aβ42, can insert into the lipid bilayer and assemble into β-sheet-rich, ion-permeable transmembrane pores. frontiersin.org | Unregulated influx of ions, most notably Ca2+, leading to calcium dysregulation. frontiersin.org |
| Membrane "Carpeting" | A widespread accumulation of Aβ on the membrane surface causes membrane thinning and lateral spreading of lipid head groups. biorxiv.org | A general increase in membrane conductance and non-specific ion leakage. biorxiv.org |
| Detergent-like Lipid Extraction | Aβ oligomers can extract lipid molecules from the bilayer, disrupting its structure. biorxiv.org | Compromised membrane integrity and barrier function. biorxiv.org |
Oxidative Stress Induction
Generation of Reactive Oxygen Species (ROS)
The interaction of Beta-Amyloid (Aβ) with neuronal cells is a significant source of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. The generation of ROS is a key component of Aβ-induced neurotoxicity.
Aβ oligomers, upon interacting with cell membranes, can induce the production of ROS. mdpi.com This effect has been observed to be dose-dependent, with higher concentrations of Aβ aggregates leading to increased ROS generation by neurons. mdpi.com The source of this ROS can be multifactorial. The disruption of the cell membrane and the influx of ions like Ca2+ can lead to mitochondrial dysfunction. Mitochondria are the primary sites of cellular respiration and also a major source of endogenous ROS. When their function is impaired, the production of ROS can increase significantly.
Furthermore, the process of Aβ aggregation itself may contribute to ROS production. The conformational changes that Aβ undergoes during oligomerization can expose residues that are capable of participating in redox reactions, leading to the generation of free radicals. Studies have shown that later-stage Aβ oligomers induce higher levels of ROS in cells compared to earlier oligomeric forms. mdpi.com
The overproduction of ROS has numerous damaging effects on the cell. These highly reactive molecules can oxidize lipids (lipid peroxidation), proteins, and nucleic acids, leading to widespread cellular damage. Lipid peroxidation can further compromise membrane integrity, creating a vicious cycle of membrane damage and ROS production. Oxidative damage to proteins can impair their function, including enzymes involved in cellular defense and repair. Damage to DNA can lead to mutations and trigger apoptotic cell death pathways.
In essence, the generation of ROS is a critical downstream consequence of Aβ's interaction with neurons, contributing significantly to the oxidative damage and cellular dysfunction observed in neurodegenerative conditions.
Metal Ion-Mediated Redox Activity (e.g., Cu2+)
The neurotoxicity of Beta-Amyloid (Aβ) is significantly exacerbated by its interaction with metal ions, particularly redox-active metals like copper (Cu2+) and iron (Fe3+). The Aβ peptide contains specific binding sites for these metal ions, and this interaction can catalyze the production of reactive oxygen species (ROS), a process known as metal-ion-mediated redox activity.
The binding of Cu2+ to the Aβ peptide can create a catalytically active complex that is capable of generating highly toxic hydroxyl radicals (•OH) from hydrogen peroxide (H2O2) and superoxide (B77818) radicals (O2•−) through Fenton-like and Haber-Weiss reactions. This Aβ-Cu2+ complex can cycle between its oxidized (Cu2+) and reduced (Cu+) states, continuously generating ROS as long as the necessary substrates are available.
The reduction of Aβ-Cu2+ to Aβ-Cu+ can be facilitated by biological reducing agents such as ascorbate (B8700270) and cholesterol. The resulting Aβ-Cu+ complex can then react with molecular oxygen to produce superoxide radicals or with hydrogen peroxide to generate hydroxyl radicals. This continuous cycle of redox reactions leads to a significant amplification of oxidative stress in the vicinity of Aβ aggregates.
The consequences of this metal-catalyzed ROS production are severe. The hydroxyl radical is one of the most reactive and damaging ROS, capable of indiscriminately oxidizing any nearby biological molecule, including lipids, proteins, and DNA. This leads to extensive cellular damage, contributing to membrane disruption, enzyme inactivation, and genetic mutations, ultimately promoting neuronal cell death.
Therefore, the interaction of Aβ with metal ions like Cu2+ represents a crucial mechanism for the induction of oxidative stress, transforming the Aβ peptide into a pro-oxidant entity that actively contributes to the neurotoxic cascade.
Table 3: Aβ-Mediated Induction of Oxidative Stress
| Mechanism | Description | Key Molecules Involved | Cellular Consequence |
|---|---|---|---|
| ROS Generation | Aβ oligomers interact with cell membranes, leading to mitochondrial dysfunction and direct production of ROS. mdpi.com | Aβ oligomers, Mitochondria | Increased levels of superoxide (O2•−) and hydrogen peroxide (H2O2). mdpi.com |
| Metal Ion-Mediated Redox Activity | Aβ binds to redox-active metal ions like Cu2+, forming a complex that catalytically generates highly reactive hydroxyl radicals (•OH). | Aβ peptide, Copper (Cu2+), Iron (Fe3+), H2O2 | Amplified production of ROS, leading to extensive lipid peroxidation, protein oxidation, and DNA damage. |
Proteasomal and Autophagic Pathway Impairment
Impact on Proteasome Activity
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the targeted degradation of misfolded, damaged, or unnecessary proteins, thereby maintaining protein homeostasis (proteostasis). The proper functioning of the UPS is essential for neuronal health and survival. Emerging evidence indicates that Beta-Amyloid (Aβ) oligomers can directly interfere with and impair the activity of the proteasome.
Aβ oligomers have been shown to inhibit the catalytic activity of the 20S core particle of the proteasome. This inhibition appears to be non-competitive and can occur through direct binding of Aβ oligomers to the proteasome complex. This binding can sterically hinder the entry of ubiquitinated protein substrates into the catalytic chamber of the proteasome or allosterically inhibit its proteolytic activity.
The impairment of proteasome function by Aβ has profound consequences for the cell. The accumulation of ubiquitinated proteins, which are tagged for degradation but cannot be processed by the inhibited proteasome, is a hallmark of this dysfunction. This buildup of unwanted proteins can be toxic to the cell and can further exacerbate cellular stress.
Lysosomal Degradation Dysfunction
The autophagy-lysosomal pathway is a critical cellular mechanism for the degradation and recycling of cellular waste, including misfolded and aggregated proteins such as amyloid-beta (Aβ). Dysfunction within this system is increasingly recognized as a key element in the neurotoxicity of Aβ, contributing to its accumulation and the subsequent pathological cascade.
Under normal physiological conditions, Aβ can be cleared through several mechanisms, with the autophagy-lysosomal pathway playing a significant role. This process involves the sequestration of cytoplasmic components, including Aβ aggregates, into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the acidic environment and hydrolytic enzymes degrade the contents.
However, in pathological states, this pathway can become impaired at multiple stages. Evidence suggests that while the formation of autophagosomes may be induced in response to accumulating Aβ, their subsequent fusion with lysosomes and the degradation of their cargo are often inefficient. This leads to a massive accumulation of autophagic vacuoles within dystrophic neurites, a well-documented pathological feature.
A critical factor in lysosomal dysfunction is the impairment of lysosomal acidification. The acidic internal pH of lysosomes is essential for the optimal activity of their degradative enzymes, such as cathepsins. Aβ itself has been shown to compromise the integrity of the lysosomal membrane, leading to the leakage of hydrolases into the cytoplasm and a failure to maintain the necessary acidic environment. This disruption not only hinders the clearance of Aβ but can also trigger apoptotic pathways. Furthermore, some studies suggest that Aβ can directly inhibit the activity of key lysosomal enzymes.
Genetic factors have also been implicated in lysosomal dysfunction. For instance, mutations in presenilin 1 (PSEN1), a gene linked to familial Alzheimer's disease, can impair lysosomal acidification by affecting the v-ATPase proton pump responsible for maintaining the low pH of lysosomes. This creates a vicious cycle where the initial accumulation of Aβ exacerbates lysosomal dysfunction, which in turn leads to further Aβ buildup.
Interactions with Other Pathological Proteins
Amyloid Beta-Tau Protein Interplay in Neurodegeneration
The interplay between amyloid-beta (Aβ) and the microtubule-associated protein tau is a central aspect of the molecular pathogenesis of neurodegeneration. nih.govscispace.com While the aggregation of Aβ into extracellular plaques and the formation of intracellular neurofibrillary tangles (NFTs) from hyperphosphorylated tau are distinct pathological hallmarks, a growing body of evidence indicates a synergistic and bidirectional toxic relationship between these two proteins. nih.govscispace.compnas.org
The "amyloid cascade hypothesis" has historically positioned Aβ upstream of tau pathology, suggesting that the accumulation of Aβ initiates a cascade of events that leads to the hyperphosphorylation and aggregation of tau. nih.govscispace.comnih.gov In vitro and in vivo studies have demonstrated that Aβ oligomers can activate several protein kinases, such as glycogen (B147801) synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), which are known to phosphorylate tau at pathological sites. scispace.comnih.gov This hyperphosphorylation causes tau to detach from microtubules, disrupting their stability and axonal transport, and promotes its self-assembly into paired helical filaments and ultimately NFTs. nih.gov
Conversely, tau appears to be a critical mediator of Aβ-induced neurotoxicity. nih.govscispace.com Studies in animal models have shown that reducing tau levels can ameliorate the synaptic deficits and behavioral impairments induced by Aβ, even without a significant reduction in Aβ plaque burden. This suggests that Aβ requires the presence of tau to exert its full neurotoxic effects. nih.gov The precise mechanisms are still under investigation, but one proposed pathway involves the Src family kinase Fyn. Aβ can activate Fyn, which in turn phosphorylates both tau and NMDA receptors, linking Aβ and tau to synaptic dysfunction.
Furthermore, there is evidence of a feedback loop where pathological tau can influence Aβ pathology. nih.gov For example, some studies suggest that certain forms of tau can exacerbate Aβ aggregation. The co-localization of Aβ and phosphorylated tau within dystrophic neurites surrounding amyloid plaques points to a focal point of their toxic interaction. nih.gov This interplay also extends to other cellular processes, such as mitochondrial dysfunction, where Aβ and tau may work in concert to impair mitochondrial dynamics and function, leading to energy deficits and oxidative stress. nih.gov
Interaction with Alpha-Synuclein (B15492655) and Other Amyloidogenic Proteins
Beyond tau, amyloid-beta (Aβ) interacts with other amyloidogenic proteins, most notably alpha-synuclein (α-syn), the primary component of Lewy bodies found in Parkinson's disease and dementia with Lewy bodies (DLB). escholarship.orgacs.org A significant pathological overlap exists between these neurodegenerative disorders, with a substantial number of Alzheimer's disease cases also presenting with Lewy body pathology. acs.orgnih.gov This co-occurrence suggests a synergistic interaction between Aβ and α-syn at the molecular level. escholarship.orgacs.org
In vitro studies have demonstrated that Aβ can promote the aggregation of α-syn, and conversely, α-syn can influence the fibrillization of Aβ. researchgate.netnih.gov This cross-seeding phenomenon may accelerate the pathological process in diseases where both proteins are present. researchgate.net The non-Aβ component (NAC) region of α-syn, a fragment found within amyloid plaques, is thought to be crucial for this interaction. researchgate.net The presence of Aβ oligomers can enhance the formation of toxic α-syn oligomers, and the two peptides can co-assemble into mixed oligomeric species. nih.gov
Animal models provide further evidence for this detrimental synergy. Transgenic mice expressing both human Aβ and α-syn exhibit accelerated cognitive and motor deficits, as well as more severe and widespread protein pathology compared to mice expressing only one of the proteins. escholarship.orgacs.org These findings suggest that the presence of both pathologies creates a more aggressive neurodegenerative environment.
The mechanisms underlying this interaction are complex and likely involve both direct and indirect pathways. Direct interactions may lead to the formation of hybrid oligomers with unique toxic properties. nih.gov Indirectly, the accumulation of one protein may create a cellular environment that is more vulnerable to the toxicity of the other, for instance by overwhelming protein clearance systems or exacerbating neuroinflammation and oxidative stress.
Role of Amyloid Beta (36-42) Containing Fragments in Toxicity Modulation
C-terminal fragments as potential inhibitors of full-length Aβ neurotoxicity
The C-terminus of the amyloid-beta (Aβ) peptide, particularly the Aβ42 form, is known to be critical for its aggregation and neurotoxicity. pnas.org This has led to the investigation of C-terminal fragments (CTFs) of Aβ42 as potential modulators of full-length Aβ42 toxicity. pnas.org The hypothesis is that these fragments, by mimicking the C-terminal region, could interfere with the homotypic interactions necessary for the self-assembly of Aβ42 into toxic oligomers. pnas.org
Research has shown that several Aβ42 CTFs, within the Aβ(28-42) range, can indeed inhibit the neurotoxicity induced by full-length Aβ42. nih.govpnas.org Notably, fragments such as Aβ(31-42) and the shorter Aβ(39-42) have demonstrated significant protective effects in cellular models. pnas.org These fragments have been shown to rescue cells from Aβ42-induced cell death and to mitigate the disruption of synaptic activity caused by Aβ42 oligomers. pnas.org
The mechanism of this inhibition does not appear to be a simple prevention of aggregation. Instead, these CTFs seem to co-assemble with full-length Aβ42, forming hetero-oligomers that are structurally distinct from the toxic homo-oligomers of Aβ42. pnas.org Dynamic light scattering and photo-induced cross-linking studies have revealed that effective inhibitory CTFs can stabilize Aβ42 in smaller, non-toxic or less toxic oligomeric forms and can attenuate the formation of larger, more toxic oligomers. nih.govresearchgate.net For instance, inhibition of Aβ42-induced toxicity has been correlated with the stabilization of oligomers with a hydrodynamic radius of 8–12 nm and a reduction in the formation of larger oligomers in the 20–60 nm range. researchgate.net
Interestingly, the inhibitory activity of these fragments is not solely dependent on their length or hydrophobicity. pnas.org For example, Aβ(31–42) and Aβ(39–42) were found to be potent inhibitors, while other fragments of intermediate length were less effective. pnas.org Molecular dynamics simulations and experimental data suggest that the ability of a CTF to inhibit toxicity may relate to its specific binding interactions with full-length Aβ42. Some studies suggest that the most effective CTFs bind specifically to the C-terminal region of Aβ42, disrupting the formation of a critical β-hairpin structure. escholarship.org However, other evidence points to a predominant binding site in the N-terminal region of Aβ42, indicating a complex allosteric mechanism of inhibition. The small size of fragments like Aβ(39-42) makes them particularly interesting as potential starting points for the development of peptidomimetic drugs. pnas.org
| Research Finding | Aβ Fragment(s) Studied | Experimental Approach | Key Outcome | Reference |
| Identification of potent inhibitory CTFs | Aβ(x-42) where x=28-39 | Cell viability assays (MTT, LDH) in PC-12 cells | Aβ(31-42) and Aβ(39-42) were identified as strong inhibitors of Aβ42-induced neurotoxicity. | pnas.org |
| Mechanism of CTF inhibition | Aβ(31-42), Aβ(39-42) | Dynamic Light Scattering (DLS) | Inhibitory CTFs stabilize smaller, non-toxic Aβ42 oligomers and slow the growth of larger aggregates. | nih.gov |
| Correlation of inhibition with oligomer size | Various CTFs | Dynamic Light Scattering (DLS) | Inhibition of toxicity correlates with stabilization of 8-12 nm oligomers and attenuation of 20-60 nm oligomers. | researchgate.net |
| Binding site of inhibitory fragments | Aβ(39-42) | Ion Mobility Spectrometry-Mass Spectrometry, Molecular Dynamics | Effective inhibitors like VVIA-NH2 (Aβ(39-42) derivative) bind specifically to the C-terminal region of Aβ42. | escholarship.org |
| Alternative binding site proposal | Aβ(39-42) | Intrinsic Tyrosine Fluorescence, Solution-State NMR | The predominant binding site of Aβ(39-42) is located in the N-terminus of Aβ42. |
Modulation of Amyloid Beta Aggregation and Toxicity: Research Strategies
Approaches Targeting Amyloid Beta Production
Strategies aimed at reducing the production of Aβ peptides primarily focus on the enzymes responsible for cleaving the amyloid precursor protein (APP).
Secretase Inhibitors and Modulators (e.g., β-secretase, γ-secretase)
The sequential cleavage of APP by β-secretase (BACE1) and γ-secretase is the primary pathway for Aβ generation. frontiersin.org Therefore, inhibiting or modulating these enzymes has been a major therapeutic target. nih.gov
β-Secretase (BACE1) Inhibitors: BACE1 is the rate-limiting enzyme in the production of Aβ. frontiersin.org Inhibiting this enzyme is a direct approach to block the initial step of the amyloidogenic pathway. frontiersin.org Research has led to the development of numerous small-molecule BACE1 inhibitors. nih.gov For instance, the inhibitor MK-8931 showed a significant reduction in Aβ levels in the cerebrospinal fluid (CSF) of patients in early-phase clinical trials. frontiersin.orgfrontiersin.org Another inhibitor, GRL-8234, was found to decrease brain amyloid levels and rescue cognitive decline in animal models. nih.gov Despite promising preclinical results, the development of BACE1 inhibitors has been challenging due to the need for high selectivity and brain penetrance. nih.govmdpi.com
γ-Secretase Inhibitors and Modulators: The γ-secretase complex performs the final cleavage of the APP fragment to produce Aβ peptides of varying lengths. dzne.de
γ-Secretase Inhibitors (GSIs): These compounds block the activity of γ-secretase, thereby reducing the production of all Aβ species. rupress.org However, a major drawback of GSIs is their lack of selectivity, as they also inhibit the processing of other essential proteins, most notably Notch, which plays a crucial role in cell signaling. nih.gov This off-target effect has led to unacceptable toxicity in clinical trials. nih.gov
Table 1: Research Findings on Secretase Inhibitors and Modulators
| Compound/Strategy | Target Enzyme | Mechanism of Action | Key Research Finding | Citation(s) |
|---|---|---|---|---|
| MK-8931 | β-secretase | Inhibition | Reduced Aβ levels in CSF by up to 92% in Phase I trials. | frontiersin.orgfrontiersin.org |
| Elenbecestat (E2609) | β-secretase | Inhibition | Effective in reducing Aβ levels in CSF and plasma in clinical trials. | mdpi.com |
| GRL-8234 | β-secretase | Inhibition | Rescued cognitive decline and decreased brain amyloid levels in transgenic mice. | nih.gov |
| γ-Secretase Inhibitors (general) | γ-secretase | Inhibition | Reduce production of all Aβ species but have toxicity due to Notch inhibition. | nih.gov |
| γ-Secretase Modulators (general) | γ-secretase | Allosteric Modulation | Shift Aβ production from Aβ42 to shorter, less pathogenic forms. | rupress.orgnih.gov |
| SGSM-36 | γ-secretase | Modulation | Significantly retarded Aβ42 levels with no effect on Aβ40 levels in preclinical models. | mdpi.com |
| NGP555 | γ-secretase | Modulation | Reduced Aβ42 and Aβ40 levels while increasing Aβ37 and Aβ38 levels in rats; improved cognition in transgenic mice. | mdpi.com |
Strategies Influencing Amyloid Beta Clearance
Enhancing the natural clearance mechanisms of Aβ from the brain is another key therapeutic strategy. This involves enzymatic degradation, cellular uptake, and transport out of the central nervous system. biomolther.org
Enzymatic Degradation by Proteases (e.g., IDE, Plasmin, Neprilysin)
Several proteases are known to degrade Aβ peptides in the brain. tandfonline.combiomolther.org Upregulating the activity or expression of these enzymes could enhance Aβ clearance. nih.gov
Neprilysin (NEP): A major Aβ-degrading enzyme, NEP is a membrane-bound zinc endopeptidase. iu.edu Its primary localization at presynaptic terminals suggests it plays a role in degrading Aβ released at the synapse. tandfonline.com Studies have shown that NEP levels may be reduced in the brains of individuals with cerebral amyloid angiopathy. iu.edu Overexpression of NEP in animal models has been shown to reduce amyloid deposition. oup.com
Insulin-Degrading Enzyme (IDE): IDE is another key protease involved in Aβ degradation. iu.edu It is primarily a cytosolic enzyme but can also be found in the extracellular space where it degrades secreted Aβ. iu.edu Knockout mice lacking IDE show a significant increase in brain Aβ levels. iu.edu
Cellular Uptake and Lysosomal Degradation
Brain cells, including neurons, microglia, and astrocytes, can internalize Aβ from the extracellular space, primarily through receptor-mediated endocytosis. mdpi.comnih.gov Once inside the cell, Aβ is trafficked through the endo-lysosomal pathway for degradation. nih.gov The low-density lipoprotein receptor-related protein 1 (LRP1) is a major receptor involved in Aβ uptake. mdpi.com Research has shown that endocytosed Aβ is transported through early and late endosomes to lysosomes, where it is broken down by lysosomal enzymes. nih.govbiorxiv.org A failure in this lysosomal degradation process can lead to the intracellular accumulation and aggregation of Aβ. nih.gov Some compounds, like the natural polyphenol amentoflavone (B1664850), have been shown to promote the cellular uptake and subsequent lysosomal degradation of Aβ in neuronal cells. nih.gov
Transfer to Cerebrospinal Fluid (CSF)
Aβ can be cleared from the brain's interstitial fluid (ISF) by being transported into the CSF. nih.goven-journal.org This occurs through the bulk flow of ISF, which eventually drains into the CSF. mdpi.com The glymphatic system, a recently discovered waste clearance pathway in the brain, plays a significant role in this process by facilitating the exchange of ISF and CSF. mdpi.comen-journal.org Aβ within the CSF is then cleared from the central nervous system into the bloodstream, primarily through reabsorption into the venous circulation. nih.gov It is estimated that CSF reabsorption and direct transport across the blood-brain barrier may account for about 50% of the total clearance of Aβ from the central nervous system. nih.gov
Compounds and Mechanisms Inhibiting Amyloid Beta Aggregation
A primary pathological feature of Alzheimer's disease is the aggregation of Aβ monomers into toxic oligomers and fibrils. nih.gov Therefore, a major research focus has been the discovery of compounds that can inhibit this aggregation process. nih.gov These inhibitors can act through various mechanisms, such as stabilizing Aβ monomers, redirecting aggregation toward non-toxic pathways, or inhibiting the formation of the β-sheet structures that are critical for fibril formation. frontiersin.orgnih.gov
A wide variety of compounds, including natural products, peptides, and synthetic molecules, have been investigated for their anti-aggregation properties.
Natural Compounds: Many natural compounds, particularly polyphenols found in plants, have demonstrated the ability to inhibit Aβ aggregation. frontiersin.org For example, Myricetin , a flavonol found in various foods, has been shown to prevent the growth of Aβ fibrils and can even destabilize pre-existing ones. frontiersin.orgnih.gov It is believed to work by binding to Aβ monomers and preventing their oligomerization. frontiersin.orgRosmarinic acid is another polyphenol that has been shown to be a potent inhibitor of amyloid aggregation. portlandpress.com
Peptide-Based Inhibitors: Peptides derived from the Aβ sequence itself have been designed to interfere with the aggregation process. nih.gov The rationale is that these fragments will bind to full-length Aβ and block the sites necessary for further aggregation. nih.gov Many of these efforts have focused on peptides from the central hydrophobic core of Aβ. nih.gov
Other Small Molecules: Various other small molecules have been identified as Aβ aggregation inhibitors. For instance, Methylene blue has been shown to inhibit the oligomerization of amyloidogenic proteins, and in the case of Aβ, it appears to increase fibrillization, thereby depleting the pool of toxic oligomers. nih.govCongo red and crystal violet are dyes that can also inhibit the aggregation of Aβ. nih.gov
Table 2: Compounds Investigating the Inhibition of Amyloid Beta Aggregation
| Compound | Class/Type | Proposed Mechanism of Inhibition | Key Research Finding | Citation(s) |
|---|---|---|---|---|
| Myricetin | Natural Polyphenol (Flavonol) | Binds to Aβ monomers, blocks oligomerization, and destabilizes preformed fibrils. | Prevents the growth of Aβ40 and Aβ42 amyloid aggregates in vitro. | frontiersin.orgnih.gov |
| Rosmarinic Acid | Natural Polyphenol | Interacts with specific amino acids in Aβ, reducing hydrophilic interactions between fragments. | Shown to be an effective inhibitor of amyloid aggregation in various models. | portlandpress.comjst.go.jp |
| Amentoflavone | Natural Polyphenol (Biflavonoid) | Promotes cellular uptake and lysosomal degradation of Aβ. | Significantly increased the cellular uptake of Aβ1-40 and Aβ1-42 in neuronal cells. | nih.gov |
| Methylene Blue | Small Molecule (Thiazine dye) | Increases fibrillization of Aβ, depleting monomers available for oligomerization. | Can inhibit the oligomerization of amyloidogenic proteins. | nih.gov |
| Congo Red | Small Molecule (Azo dye) | Accelerates aggregation processes, reducing the lifetime of toxic oligomeric species. | Able to inhibit the aggregation of Aβ and other amyloidogenic proteins. | nih.gov |
| Graphene Quantum Dots | Nanomaterial | Display significant regulatory effects on the aggregation of Aβ. | Modulate the aggregation of Aβ1-42 as detected by Thioflavin T assay. | royalsocietypublishing.org |
Small Molecules and Peptidomimetics
A promising therapeutic avenue involves the use of small molecules and peptidomimetics designed to interfere with Aβ aggregation. These agents can stabilize the non-toxic monomeric form of Aβ, redirect the aggregation pathway towards non-toxic species, or even disassemble pre-formed toxic aggregates. mdpi.com
Peptidomimetics, which are molecules that mimic the structure of natural peptides, have been engineered to target critical regions of the Aβ peptide. A key target is the central hydrophobic core (CHC) at residues 16-21 (KLVFFA), which is a self-recognition site crucial for initiating aggregation. nih.gov Another vital target is the C-terminal domain. For instance, peptides based on the C-terminal 39VVIA42 sequence have been designed. nih.gov Studies have shown that a non-acetylated version, VVIA-NH2, can interact with Aβ42 monomers and smaller oligomers, particularly at the C-terminal domain, thereby inhibiting aggregation and reducing toxicity. nih.gov
Other research has focused on modifying the peptide backbone itself. N-aminated hexapeptides, for example, have been synthesized based on the aggregation-prone Aβ16–21 sequence. rsc.org This modification introduces N-amino substituents at alternating positions, which preserves side-chain interactions important for binding but prevents the canonical hydrogen bonding required for β-sheet elongation, thus blocking fibrillization. rsc.org
Atomistic simulations have provided insights into the mechanisms of other small molecules. Compounds like homotaurine and scyllo-inositol have been found to induce a significant structural change in the Aβ42 monomer. nih.gov They promote a more collapsed, less aggregation-prone conformation by reducing the propensity of the C-terminus region (residues 31-42) to form β-strands. nih.gov This action is achieved through non-specific binding that hinders the formation of backbone hydrogen bonds essential for building β-sheet structures. nih.gov
Table 1: Examples of Small Molecules and Peptidomimetics Modulating Aβ Aggregation
| Agent | Target Region/Mechanism | Observed Effect on Aβ42 | Reference |
|---|---|---|---|
| VVIA-NH2 | C-terminal domain (based on 39VVIA42) | Inhibits aggregation and reduces toxicity. | nih.gov |
| N-aminated Peptides | Backbone of Aβ16-21 | Block fibrillization by preventing β-sheet stacking. | rsc.org |
| Homotaurine | C-terminus (31-42) | Reduces β-strand propensity, promotes collapsed conformation. | nih.gov |
| Scyllo-inositol | C-terminus (31-42) | Reduces β-strand propensity, promotes collapsed conformation. | nih.gov |
| Mono-triazole derivative (4v) | Central Hydrophobic Core (CHC) | Averts Cu2+-induced aggregation and disaggregates preformed fibrils. | acs.org |
Natural Product Extracts and Their Constituents (e.g., Allium roseum extract)
Natural products represent a rich source of bioactive compounds with the potential to modulate Aβ aggregation and toxicity. frontiersin.org An ethanolic extract of Allium roseum, a plant native to North Africa, has been investigated for its effects on Aβ42. africaresearchconnects.complos.org Biochemical analysis identified the flavonoids kæmpferol and luteolin-7-o-glucoside as abundant phenolic compounds in the extract. plos.orgnih.govresearchgate.net
Biophysical studies using techniques like Thioflavin T (ThT) fluorescence assays, dynamic light scattering, and transmission electron microscopy revealed that the Allium roseum extract (ARE) affects the structure of the Aβ42 peptide. plos.orgnih.gov It effectively inhibits the polymerization of the peptide and interferes with the process of fibrillogenesis. africaresearchconnects.complos.org Cellular assays further demonstrated that ARE reduces the toxicity of Aβ42 aggregates by inhibiting their binding to the cell membrane. plos.orgresearchgate.netnih.gov This action leads to a decrease in associated oxidative stress and lower intracellular calcium levels, suggesting a neuroprotective effect. africaresearchconnects.complos.org
Other natural compounds have also shown promise:
Curcumin (B1669340) : A polyphenol from turmeric, curcumin has been reported to interact with the hydrophobic core of Aβ, disrupting the β-sheet structure and thereby mitigating toxicity. nih.gov
Resveratrol : This stilbene (B7821643) compound can decrease the formation of Aβ plaques. mdpi.com It is thought to bind to the N-terminus of the peptide. frontiersin.org
Brazilin (B1667509) : Extracted from Sappan wood, brazilin can prevent abnormal Aβ aggregation, favoring the formation of non-toxic granular aggregates over fibrils. frontiersin.orgmdpi.com
Theaflavins : These polycyclic polyphenols from black tea can bind to the hydrophobic C-terminus of Aβ, preventing the formation of toxic aggregates and remodeling existing misfolded structures. nih.govmdpi.com
Table 2: Natural Compounds and Their Effects on Aβ Aggregation
| Compound/Extract | Source | Proposed Mechanism | Observed Effect | Reference |
|---|---|---|---|---|
| Allium roseum extract | Allium roseum | Interferes with fibrillogenesis, inhibits membrane binding. | Inhibits Aβ42 polymerization and reduces toxicity. | africaresearchconnects.complos.orgnih.gov |
| Kæmpferol | Allium roseum, other plants | Modulates monomer and oligomer structures. | Abrogates beta-amyloid toxicity. | nih.gov |
| Luteolin-7-o-glucoside | Allium roseum, other plants | Contributes to the overall effect of the extract. | Inhibits Aβ42 aggregation and toxicity. | plos.orgnih.gov |
| Curcumin | Turmeric (Curcuma longa) | Interacts with the hydrophobic core (F19, F20). | Disrupts β-sheet structure, promoting fibrillization away from toxic prefibrillar species. | frontiersin.orgnih.gov |
| Theaflavins | Black Tea (Camellia sinensis) | Binds to the hydrophobic C-terminus. | Prevents toxic aggregate formation and remodels misfolded aggregates. | nih.govmdpi.com |
| Brazilin | Sappan Wood (Caesalpinia sappan) | Inhibits fibril formation. | Promotes the formation of non-toxic granular aggregates. | frontiersin.orgmdpi.com |
Role of Specific Metal Ions and Their Chelators
Dyshomeostasis of metal ions, particularly copper (Cu), zinc (Zn), and iron (Fe), is strongly implicated in Alzheimer's disease pathology. nih.govresearchgate.net These metal ions are found in high concentrations within amyloid plaques and can significantly modulate the aggregation pathway of Aβ. nih.govacs.org
Transition metals like Cu(II) and Zn(II) can bind to the N-terminal region of the Aβ peptide and accelerate the aggregation process, often shortening or eliminating the lag phase associated with fibril formation. nih.govacs.org This interaction can redirect aggregation away from stable fibrillar structures towards the formation of amorphous, non-fibrillar aggregates that are often considered more neurotoxic. nih.govacs.org For example, both Cu(II) and Zn(II) have been shown to favor the formation of these amorphous precipitates over ordered fibrils. nih.gov Iron(III) and aluminum(III) have also been found to induce the formation of unique aggregate types, such as annular protofibrils and fibrillar oligomers, with the Aβ-aluminum complexes showing high neurotoxicity. researchgate.net The presence of these metals can also catalyze the production of reactive oxygen species (ROS), contributing to oxidative stress. nih.govacs.org
Given the detrimental role of these metal ions, metal chelation therapy has emerged as a strategic approach. The goal is to use chelating agents that can cross the blood-brain barrier, bind to the excess metal ions, and prevent them from interacting with Aβ. researchgate.netnih.gov
Clioquinol : This hydrophobic metal chelator has been shown in clinical trials to offer benefits, likely by sequestering excess metal ions. nih.gov
Amentoflavone : A natural biflavonoid, amentoflavone has good metal-chelating properties, especially for Cu2+. chemrxiv.org It also binds to Aβ fibrils and can reduce the formation of neurotoxic, copper-stabilized soluble Aβ42 oligomers. chemrxiv.org
Rh-BT : This rhodamine-based compound was designed as a multifunctional molecule that can capture redox-active metal ions from Aβ–Cu2+ complexes and also inhibit the self-assembly of Aβ into toxic oligomers and fibrils. acs.org
By removing the metal ions that catalyze toxic aggregation and oxidative damage, these chelators aim to restore metal homeostasis and mitigate Aβ-related pathology. nih.gov
Table 3: Effects of Metal Ions and Chelators on Aβ Aggregation
| Agent | Type | Effect on Aβ Aggregation | Reference |
|---|---|---|---|
| Copper (Cu2+) | Metal Ion | Accelerates aggregation; promotes amorphous, neurotoxic aggregates. | nih.govacs.org |
| Zinc (Zn2+) | Metal Ion | Accelerates aggregation; promotes amorphous precipitates; can inhibit fibril formation. | nih.govacs.org |
| Iron (Fe3+) | Metal Ion | Induces formation of fibrillar oligomers. | researchgate.net |
| Aluminum (Al3+) | Metal Ion | Induces annular protofibrils; associated with high neurotoxicity. | researchgate.net |
| Clioquinol | Chelator | Sequesters metal ions, disrupting their interaction with Aβ. | nih.gov |
| Amentoflavone | Chelator | Chelates Cu2+ and reduces formation of Cu-stabilized toxic oligomers. | chemrxiv.org |
| Rh-BT | Chelator | Captures metal ions from Aβ–Cu2+ complex; inhibits self-assembly. | acs.org |
Mechanisms Preventing or Reversing Amyloid Beta-Induced Neurotoxicity
Beyond modulating aggregation directly, research efforts are also aimed at counteracting the downstream toxic effects of Aβ aggregates on neurons. These strategies focus on bolstering cellular defense mechanisms and blocking the pathological signaling cascades initiated by Aβ.
Antioxidant Interventions
A major component of Aβ-induced neurotoxicity is the generation of excessive reactive oxygen species (ROS), leading to oxidative stress. nih.govnih.gov Aβ aggregates can trigger ROS production, which in turn damages cellular components like lipids, proteins, and nucleic acids, ultimately causing neuronal dysfunction and death. mdpi.comimrpress.com Therefore, antioxidant interventions are a key therapeutic strategy. tandfonline.com
Natural compounds with antioxidant properties have shown significant neuroprotective effects.
The phenolic constituents of Allium roseum extract contribute to its protective capacity by reducing oxidative stress. plos.orgresearchgate.net
Oroxylum indicum leaf extract , containing phenols like baicalein (B1667712) and chrysin, has been shown to protect cells by reducing ROS levels and boosting the activity of endogenous antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD). mdpi.com
Limonene , a monoterpene found in citrus fruits, counteracts Aβ1-42-induced neurotoxicity through its strong antioxidant action, which prevents the increase in ROS production. unina.it
Engineered antioxidant therapies are also being developed. One example is CAT-SKL , a cell-penetrating version of the catalase enzyme that is specifically targeted to peroxisomes. nih.gov This targeted antioxidant has been shown to enter neurons, reverse Aβ-induced oxidative stress, restore mitochondrial function, and significantly enhance cell viability. nih.gov By neutralizing ROS, these interventions can interrupt a critical pathway of Aβ-mediated cell damage. nih.govtandfonline.com
Table 4: Examples of Antioxidant Interventions
| Antioxidant | Source/Type | Mechanism of Action | Observed Protective Effect | Reference |
|---|---|---|---|---|
| Allium roseum extract | Natural Plant Extract | Reduces oxidative stress via phenolic compounds. | Decreases Aβ42 aggregate toxicity. | plos.orgresearchgate.net |
| Oroxylum indicum extract | Natural Plant Extract | Reduces ROS levels, increases endogenous antioxidant enzyme activity (CAT, SOD). | Improves cell viability against Aβ-induced damage. | mdpi.com |
| Limonene | Natural Monoterpene | Counteracts the increase of ROS production triggered by Aβ1-42. | Prevents cell death in primary cortical neurons. | unina.it |
| CAT-SKL | Engineered Enzyme | Targeted delivery of catalase to metabolize hydrogen peroxide. | Reverses Aβ-induced oxidative stress and increases cell viability. | nih.gov |
Membrane Stabilizers (e.g., Cholesterol modulation)
The interaction between Aβ peptides and the cell membrane is a critical step in its toxic mechanism, potentially leading to membrane permeabilization, ion dysregulation, and cell death. nih.gov Cholesterol, a key component of neuronal membranes, plays a complex and somewhat controversial role in this process. nih.govmdpi.com
Some studies suggest that higher membrane cholesterol levels can exacerbate Aβ toxicity. nih.gov Elevated cholesterol may promote the binding and incorporation of Aβ into the membrane, leading to increased calcium influx and subsequent cell death. nih.gov It has also been reported that cholesterol-containing membranes can accelerate Aβ aggregation. mdpi.com
Conversely, a significant body of evidence supports a protective role for cholesterol. nih.govmdpi.com Higher cholesterol levels increase the packing and rigidity of the lipid bilayer. nih.gov This increased membrane order can stabilize the membrane, making it more resistant to Aβ insertion, perturbation, and perforation. mdpi.comfrontiersin.org Molecular dynamics simulations have shown that cholesterol can block the formation of Aβ-induced pores and that cholesterol-rich membrane domains are more resilient to disruption by Aβ oligomers. nih.govmdpi.com This stabilizing effect is thought to impede the ability of Aβ peptides to penetrate and damage the bilayer, thereby reducing neurotoxicity. mdpi.com Thus, modulating membrane properties, particularly through cholesterol, appears to be a viable strategy for mitigating Aβ-induced membrane damage.
Modulation of Receptor Interactions
Soluble Aβ oligomers can exert potent neurotoxic effects by binding to specific receptors on the surface of neurons, which triggers pathological intracellular signaling. nih.gov Disrupting these interactions is a key therapeutic goal.
Several receptors have been identified as mediators of Aβ toxicity:
Nicotinic Acetylcholine Receptors (nAChRs) : Aβ oligomers selectively interact with α7- and α4β2-nAChRs, which are prominently expressed on inhibitory interneurons in the hippocampus. biorxiv.org This interaction can alter neuronal signaling, leading to network hyperexcitation and synaptic dysfunction. biorxiv.orgjneurosci.org Strategies aimed at preventing the Aβ-nAChR interaction, for instance by using molecules that block the binding site, could reverse this synaptic dysfunction. biorxiv.org
Prion Protein (PrPc) and mGluR5 : The cellular prion protein (PrPc) acts as a high-affinity binding site for Aβ oligomers. nih.gov This Aβ–PrPc complex then interacts with the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which transduces the neurotoxic signal by activating the intracellular kinase Fyn. nih.gov This cascade ultimately disrupts synaptic function. nih.gov Blocking any part of this Aβ-PrPc-mGluR5 signaling axis could prevent downstream neurotoxicity.
Toll-Like Receptors (TLRs) : Microglial receptors like TLR2 and TLR4 can directly interact with Aβ. nih.gov This interaction can be a double-edged sword, leading either to a neuroinflammatory response that causes neuronal death or to the beneficial clearance of Aβ. nih.gov Modulating this interaction could potentially shift the balance toward neuroprotection.
By understanding how Aβ docks with these cellular receptors, researchers can design molecules that either block the receptor itself or bind to Aβ in a way that prevents its interaction with the receptor, thereby neutralizing a primary source of its toxicity.
Research into Amyloid Beta (36-42) Fragment-Based Modulators
The aggregation of amyloid-beta (Aβ) peptides, particularly the 42-amino-acid-long form (Aβ42), is a central event in the pathogenesis of Alzheimer's disease. This process involves the self-assembly of Aβ monomers into toxic oligomers and, eventually, insoluble fibrils that form amyloid plaques in the brain. rsc.orgbmbreports.org The C-terminal region of Aβ42 is known to be critical for its aggregation propensity. pnas.org Consequently, fragments derived from this C-terminal domain, specifically those encompassing residues 36-42, have become a focal point of research for developing modulators of Aβ aggregation and toxicity.
Exploration of Aβ C-terminal fragments as inhibitors of full-length Aβ aggregation or toxicity
Researchers have investigated various C-terminal fragments (CTFs) of Aβ42 for their potential to inhibit the aggregation and neurotoxicity of the full-length peptide. The underlying principle is that these fragments can interfere with the self-recognition and assembly processes of Aβ42.
One area of focus has been on the Aβ(39-42) fragment (sequence VVIA). Studies have shown that this short peptide can modulate the oligomerization of Aβ42 and inhibit its associated toxicity. researchgate.netnih.gov A modified version of this fragment, VVIA-NH2, where the C-terminus is amidated, has demonstrated the ability to inhibit Aβ aggregation at micromolar concentrations and protect synaptic activity. researchgate.netexonpublications.com This modified peptide binds directly to Aβ42 monomers and small oligomers, specifically targeting the C-terminal region of the full-length peptide. researchgate.netnih.gov This interaction is thought to disrupt the formation of larger, toxic oligomers. researchgate.net In contrast, an acetylated version, Ac-VVIA, did not show the same inhibitory effects on toxicity, highlighting the importance of the terminal modifications for activity. researchgate.netexonpublications.com While VVIA-NH2 was effective against oligomerization, neither it nor Ac-VVIA was found to inhibit the formation of mature Aβ42 fibrils. nih.gov
Another study explored a series of tetrapeptides derived from the Aβ(39-42) sequence with various amino acid substitutions and C-terminal amidation. rsc.org One particular derivative, the D-Phe-Val-Ile-Ala-NH2 peptide, was found to be highly effective in protecting against Aβ-mediated neurotoxicity by inhibiting its aggregation. rsc.orgrsc.org This was confirmed through cell viability assays and Thioflavin-T fluorescence assays, which measure the formation of amyloid fibrils. rsc.org
Longer C-terminal fragments have also been investigated. A peptide corresponding to residues 31-36 of Aβ was shown to inhibit the fibrillation of full-length Aβ(1-42). pnas.org Furthermore, a hexapeptide from the C-terminal fragment, Ac-32IGLMVG37-NH2, has been reported to have moderate efficacy with reduced toxicity. exonpublications.com
These studies collectively indicate that C-terminal fragments of Aβ42 can act as inhibitors of the initial and most toxic stages of Aβ aggregation, primarily by interfering with the formation of oligomers.
Table 1: Aβ C-Terminal Fragments as Modulators of Full-Length Aβ Aggregation and Toxicity
| Fragment/Derivative | Sequence | Effect on Aβ42 Aggregation | Effect on Aβ42 Toxicity | Reference |
| Aβ(31-36) | - | Inhibits fibrillation | Not specified | pnas.org |
| Ac-IGLMVG-NH2 | IGLMVG | Moderate efficacy | Less toxicity | exonpublications.com |
| Aβ(39-42) | VVIA | Modulates oligomerization | Inhibits toxicity | researchgate.netnih.gov |
| VVIA-NH2 | VVIA | Inhibits oligomerization | Inhibits toxicity, protects synaptic activity | researchgate.netnih.govexonpublications.com |
| Ac-VVIA | VVIA | Does not inhibit fibril formation | No significant inhibition | researchgate.netnih.govexonpublications.com |
| D-Phe-Val-Ile-Ala-NH2 | d-FVIA | Inhibits aggregation | Protects against neurotoxicity | rsc.orgrsc.org |
Structure-Activity Relationship (SAR) studies of Aβ fragments related to aggregation and neurotoxicity
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these peptide fragments relates to their biological activity, thereby guiding the design of more potent and specific inhibitors.
A key finding from SAR studies on Aβ C-terminal fragments is the critical role of the C-terminal modification. As mentioned previously, the amidation of the C-terminus in VVIA-NH2 was essential for its inhibitory activity against Aβ toxicity, whereas the acetylated version, Ac-VVIA, was ineffective. researchgate.netexonpublications.com Molecular dynamics simulations have suggested that VVIA-NH2 binds specifically to the C-terminal region of Aβ42, while Ac-VVIA binds more dispersedly. researchgate.netnih.gov This specific C-terminal interaction appears to be a determining factor for the inhibitory capacity of these fragments. researchgate.net The binding energy of VVIA-NH2 to Aβ42 was calculated to be significantly stronger than that of Ac-VVIA, further supporting the importance of this specific interaction for disrupting Aβ42 assembly. nih.gov
The amino acid sequence itself is also a critical determinant of activity. In a study involving a sequential amino acid scan of the Aβ(39-42) fragment, various tetrapeptides were synthesized and tested. rsc.org This systematic approach led to the identification of D-Phe-Val-Ile-Ala-NH2 as a potent inhibitor. rsc.orgrsc.org The substitution of Valine at position 39 with a D-phenylalanine residue significantly enhanced its protective effects against Aβ-induced neurotoxicity. rsc.org This highlights that even subtle changes, such as the introduction of a D-amino acid, can have a profound impact on the inhibitory properties of the fragment.
The length of the peptide fragment also plays a role. While the tetrapeptide VVIA has shown activity, longer fragments like the hexapeptide Ac-IGLMVG-NH2 have also been identified as moderately effective inhibitors. exonpublications.com This suggests that there may be an optimal length for these fragments to effectively interact with and disrupt the aggregation of full-length Aβ.
Furthermore, research on peptides derived from the central hydrophobic core of Aβ, such as the KLVFF sequence (residues 16-20), has provided additional SAR insights. Although outside the 36-42 range, these studies have shown that incorporating D-amino acids or other modifications can enhance inhibitory activity. portlandpress.com This principle of using modified amino acids is clearly applicable to the C-terminal fragments as well, as demonstrated by the D-Phe-Val-Ile-Ala-NH2 example.
Table 2: Structure-Activity Relationship Insights for Aβ Fragment Modulators
| Fragment/Modification | Key Structural Feature | Impact on Activity | Reference |
| VVIA-NH2 vs. Ac-VVIA | C-terminal amidation (NH2) vs. acetylation (Ac) | Amidation is crucial for inhibiting toxicity; acetylation is not effective. | researchgate.netnih.govexonpublications.com |
| VVIA-NH2 | Specific binding to the C-terminus of Aβ42 | Stronger binding energy and effective inhibition of oligomerization. | researchgate.netnih.gov |
| D-Phe-Val-Ile-Ala-NH2 | Substitution with a D-amino acid (D-Phe) | Enhanced protection against Aβ-mediated neurotoxicity. | rsc.orgrsc.org |
| Aβ(39-42) derived tetrapeptides | Sequential amino acid scan | Identified specific sequences with high inhibitory potential against aggregation and toxicity. | rsc.orgrsc.org |
Future Directions and Emerging Research Avenues
Integrated Multi-Omics Approaches in Amyloid Beta Research
The complexity of Alzheimer's disease necessitates a holistic approach to unravel its molecular underpinnings. Integrated multi-omics, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to create a comprehensive picture of the disease state. By analyzing these different biological layers in concert, researchers can identify novel biomarkers, therapeutic targets, and gain a deeper understanding of the pathways perturbed by Aβ peptides, including the (36-42) fragment.
Recent studies have demonstrated the utility of multi-omics in identifying molecular signatures associated with Alzheimer's disease progression. For instance, integrating genomic and transcriptomic data has helped pinpoint genes and regulatory networks influenced by Aβ accumulation. acs.org Furthermore, combining proteomic and metabolomic analyses of cerebrospinal fluid (CSF) and plasma has revealed panels of biomarkers that can distinguish Alzheimer's patients from healthy controls with high accuracy. nih.gov These approaches are now being extended to investigate the specific impact of Aβ (36-42) on cellular and systemic functions.
Future research will likely focus on applying these integrated approaches to more specific questions regarding Aβ (36-42). This includes elucidating how this fragment interacts with other proteins and metabolites, how it influences gene expression, and how its presence correlates with specific clinical phenotypes. The use of advanced computational tools and machine learning algorithms will be crucial for integrating these large and complex datasets to build predictive models of disease. pnas.org
Table 1: Examples of Multi-Omics Applications in Amyloid Beta Research
| Omics Layer | Research Focus | Potential Insights for Aβ (36-42) |
| Genomics | Identifying genetic variants associated with Aβ processing and clearance. | Understanding if specific genetic factors influence the production or aggregation of Aβ (36-42). |
| Transcriptomics | Analyzing changes in gene expression in response to Aβ exposure. | Identifying the specific cellular pathways and biological processes affected by Aβ (36-42). |
| Proteomics | Characterizing the protein interaction network of Aβ fragments. | Discovering novel binding partners of Aβ (36-42) and their functional consequences. |
| Metabolomics | Profiling metabolic alterations in the presence of Aβ. | Linking Aβ (36-42) to specific metabolic dysfunctions observed in Alzheimer's disease. |
Advanced Structural Biology Techniques for Oligomer Characterization
A critical challenge in amyloid research is the structural characterization of the transient and heterogeneous oligomeric species, which are considered the most neurotoxic forms of Aβ. Advanced structural biology techniques are providing unprecedented insights into the atomic-level details of these oligomers, including those formed by Aβ (36-42).
Other innovative techniques, such as atomic force microscopy (AFM) and single-molecule fluorescence spectroscopy, are also being employed to study the aggregation process of Aβ peptides at the single-molecule level. aginganddisease.org These methods can provide information on the kinetics of aggregation and the morphology of different oligomeric species. By combining these advanced techniques, researchers can build a more complete picture of the structural landscape of Aβ (36-42) oligomers, which is essential for the rational design of therapeutic inhibitors.
Development of Novel Biomarkers for Amyloid Beta Pathologies (e.g., CSF, plasma)
The development of reliable and accessible biomarkers is crucial for the early diagnosis and monitoring of Alzheimer's disease. Research is actively pursuing novel biomarkers in both cerebrospinal fluid (CSF) and plasma that can reflect the underlying Aβ pathology.
Cerebrospinal Fluid (CSF) Biomarkers: CSF is in direct contact with the brain, making it a rich source of biomarkers that reflect neuropathological changes. The core CSF biomarkers for Alzheimer's disease are Aβ42, total tau (t-tau), and phosphorylated tau (p-tau). phypha.ir A decrease in CSF Aβ42 is thought to reflect its aggregation and deposition in the brain. rupress.org While less studied, the measurement of specific Aβ fragments like Aβ (36-42) in the CSF could provide additional diagnostic and prognostic information. The ratio of Aβ42 to Aβ40 is also a more robust biomarker than Aβ42 alone. nih.gov
Plasma Biomarkers: Blood-based biomarkers offer a less invasive and more accessible alternative to CSF analysis. cell.com Recent technological advancements have enabled the sensitive and specific measurement of Aβ peptides and other pathological markers in the plasma. Plasma p-tau, particularly p-tau181, has shown great promise as a biomarker for Alzheimer's disease. nih.gov Furthermore, plasma neurofilament light (NfL), a marker of neurodegeneration, is also elevated in Alzheimer's disease and other neurological conditions. cell.com The development of assays to specifically measure plasma levels of Aβ (36-42) could be a valuable addition to the biomarker toolkit. Emerging biomarkers also include microRNAs, which are small non-coding RNA molecules that can be detected in the blood and may reflect early pathological changes in the brain.
Table 2: Key Biomarkers in Amyloid Beta Research
| Biomarker | Fluid | Pathological Correlation |
| Aβ42 | CSF, Plasma | Decreased CSF levels reflect brain amyloid deposition. rupress.org |
| Total Tau (t-tau) | CSF | Marker of neuronal injury. phypha.ir |
| Phosphorylated Tau (p-tau) | CSF, Plasma | Specific marker for neurofibrillary tangles. nih.gov |
| Neurofilament Light (NfL) | CSF, Plasma | General marker of neuroaxonal damage. cell.com |
| Aβ42/Aβ40 Ratio | CSF, Plasma | Improved diagnostic accuracy over Aβ42 alone. nih.gov |
Refined In Vitro and In Vivo Models for Studying Amyloid Beta (36-42) Specific Effects
To specifically investigate the role of Aβ (36-42), researchers are developing more refined in vitro and in vivo models. These models are essential for dissecting the unique contributions of this fragment to the pathogenesis of Alzheimer's disease.
In Vitro Models: Cell-based models provide a controlled environment to study the cellular and molecular effects of Aβ (36-42). These include primary neuronal cultures and human-induced pluripotent stem cell (iPSC)-derived neurons, which can be used to investigate the neurotoxic effects of the peptide. Three-dimensional (3D) cell culture models, such as brain organoids, are also being developed to better recapitulate the complex cellular environment of the brain. In vitro aggregation assays, monitored by techniques like thioflavin T (ThT) fluorescence, are used to study the aggregation kinetics of Aβ (36-42) and to screen for potential inhibitors.
In Vivo Models: Animal models are indispensable for studying the systemic and behavioral consequences of Aβ pathology. While many transgenic mouse models of Alzheimer's disease overexpress the full-length amyloid precursor protein (APP), leading to the production of a range of Aβ peptides, there is a growing interest in developing models that specifically express or are injected with Aβ (36-42). Studies in simpler organisms like Drosophila melanogaster (fruit flies) have been used to evaluate the inherent toxicity of various Aβ peptides, including shorter fragments. These models allow researchers to study the effects of Aβ (36-42) on neuronal function, synaptic plasticity, and cognitive behavior.
Understanding the Physiological Role of Amyloid Beta and its Fragments
While the pathological role of Aβ in Alzheimer's disease is well-established, there is growing evidence that Aβ peptides, including their various fragments, may also have important physiological functions. A complete understanding of these normal roles is critical for the development of safe and effective therapies that target Aβ.
Several potential physiological roles for Aβ have been proposed, including acting as an antimicrobial peptide, protecting against oxidative stress, regulating cholesterol transport, and modulating synaptic activity. For instance, some studies suggest that Aβ can bind to and neutralize pathogens, acting as part of the innate immune system. There is also evidence that at low, physiological concentrations, Aβ may play a role in synaptic plasticity and memory formation.
Future research needs to further elucidate the specific physiological functions of different Aβ fragments, including Aβ (36-42). It is possible that shorter fragments have distinct roles from the more well-studied Aβ40 and Aβ42 peptides. Understanding these functions will be crucial to avoid unintended consequences of therapies aimed at reducing Aβ levels. A more nuanced therapeutic approach might involve selectively targeting the toxic oligomeric species while preserving the physiological functions of monomeric Aβ and its fragments.
Q & A
Basic: What experimental protocols are recommended for studying Beta-Amyloid (36-42) aggregation kinetics?
Methodological Answer:
Standard protocols involve using synthetic Aβ(36-42) peptides dissolved in hexafluoroisopropanol (HFIP) to eliminate pre-existing aggregates. Aggregation kinetics are typically monitored via thioflavin T (ThT) fluorescence assays under controlled pH (e.g., 7.4) and temperature (37°C) conditions. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are used to validate fibril formation . Ensure batch-to-batch consistency by quantifying peptide purity via HPLC and mass spectrometry, as structural heterogeneity can skew results .
Advanced: How can researchers reconcile contradictory data on Aβ(36-42) neurotoxicity across in vitro and in vivo models?
Methodological Answer:
Discrepancies often arise from differences in peptide preparation (e.g., oligomeric vs. fibrillar states) and model systems (e.g., primary neurons vs. transgenic mice). To address this:
- Standardize aggregation protocols (see FAQ 1) and characterize oligomer/fibril ratios using SEC or SDS-PAGE .
- Cross-validate findings using multiple assays (e.g., MTT for cell viability, Morris water maze for cognitive deficits).
- Apply pharmacokinetic modeling to account for blood-brain barrier permeability differences in vivo .
Contradictions may reflect context-dependent toxicity mechanisms, necessitating integrated omics approaches (e.g., transcriptomics/proteomics) to identify pathway-specific effects .
Basic: What statistical methods are appropriate for analyzing Aβ(36-42) dose-response relationships?
Methodological Answer:
Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate EC₅₀/IC₅₀ values. For small sample sizes, non-parametric tests (Mann-Whitney U) are preferred. Report confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni). Raw data should be archived in supplementary files to enable reproducibility .
Advanced: How can researchers design studies to differentiate Aβ(36-42)-specific effects from full-length Aβ(1-42) interactions?
Methodological Answer:
- Co-incubation experiments : Compare Aβ(36-42) and Aβ(1-42) alone and in combination using cross-seeding assays .
- Structural mapping : Employ NMR or cryo-EM to identify unique β-sheet arrangements in Aβ(36-42) fibrils .
- Knockdown models : Use siRNA targeting γ-secretase to modulate Aβ(1-42) production while maintaining Aβ(36-42) levels in vitro .
Include negative controls (e.g., scrambled peptides) to isolate fragment-specific effects .
Basic: What are the ethical considerations for using animal models in Aβ(36-42) research?
Methodological Answer:
Follow ARRIVE guidelines for reporting in vivo studies. Secure approval from institutional animal care committees (IACUC) and minimize cohort sizes via power analysis. Use non-invasive cognitive tests (e.g., novel object recognition) before resorting to terminal procedures. Data sharing via repositories like AD Knowledge Portal enhances translational value while reducing redundant experimentation .
Advanced: How can multi-omics approaches resolve mechanistic ambiguities in Aβ(36-42) pathophysiology?
Methodological Answer:
Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets from Aβ(36-42)-treated models. Use bioinformatics tools (e.g., STRING, MetaboAnalyst) to identify dysregulated pathways (e.g., mitochondrial dysfunction, synaptic plasticity). Validate candidates via CRISPR/Cas9 knockouts or pharmacological inhibition. Multi-omics mitigates single-method biases and uncovers compensatory mechanisms .
Basic: How should researchers handle variability in Aβ(36-42) peptide preparation?
Methodological Answer:
- Source peptides from vendors with rigorous QC (e.g., ≥95% purity via HPLC).
- Pre-treat peptides with HFIP and sonication to dissolve aggregates.
- Document lot numbers and storage conditions (−80°C in aliquots).
Publish detailed protocols in supplementary materials to enhance reproducibility .
Advanced: What computational models predict Aβ(36-42) interactions with lipid membranes?
Methodological Answer:
Molecular dynamics (MD) simulations using GROMACS or AMBER can model peptide-lipid interactions at atomic resolution. Key parameters:
- Membrane composition : Include cholesterol and sphingomyelin to mimic neuronal membranes.
- Force fields : Use CHARMM36 or Martini for coarse-grained systems.
Validate predictions experimentally via surface plasmon resonance (SPR) or atomic force microscopy (AFM) .
Basic: What controls are essential in Aβ(36-42) cell culture experiments?
Methodological Answer:
- Vehicle controls : Account for solvent effects (e.g., DMSO/HFIP).
- Scrambled peptide controls : Rule out sequence-specific toxicity.
- Time-course controls : Monitor acute vs. chronic exposure effects.
Include positive controls (e.g., Aβ(1-42)) to benchmark fragment activity .
Advanced: How can longitudinal studies address Aβ(36-42) accumulation dynamics in aging models?
Methodological Answer:
Use inducible transgenic systems (e.g., Tet-On Aβ(36-42) mice) to temporally control expression. Combine with PET imaging (e.g., [¹¹C]PiB for amyloid load) and CSF sampling to track spatiotemporal accumulation. Apply mixed-effects models to analyze age-related variance .
Basic: How to optimize ELISA for quantifying Aβ(36-42) in biological samples?
Methodological Answer:
Select antibodies validated for Aβ(36-42) (e.g., 6E10 lacks specificity). Pre-treat samples with formic acid to dissociate aggregates. Spike recovery assays and standard curves (0.1–100 pg/mL) ensure accuracy. Report cross-reactivity with full-length Aβ isoforms .
Advanced: What strategies mitigate confounding factors in human Aβ(36-42) biomarker studies?
Methodological Answer:
- Cohort stratification : Control for APOE ε4 status, age, and comorbidities.
- Batch correction : Normalize plate effects in multi-center studies.
- Machine learning : Use random forests to identify covariates influencing Aβ(36-42) levels.
Public datasets (e.g., ADNI) enable meta-analyses to validate findings .
Basic: How to ensure reproducibility in Aβ(36-42) research?
Methodological Answer:
Adhere to FAIR principles:
- Document protocols using platforms like Protocols.io .
- Share raw data (e.g., microscopy images, spectra) via repositories like Zenodo.
- Pre-register hypotheses on Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .
Advanced: Can systems biology frameworks unify disparate findings in Aβ(36-42) research?
Methodological Answer:
Yes. Construct interaction networks integrating Aβ(36-42) binding partners (e.g., APOE, TREM2) and downstream effectors (e.g., BACE1). Use Boolean modeling to simulate network perturbations. Validate predictions via gene co-expression analysis in post-mortem AD brains .
Basic: What are the best practices for visualizing Aβ(36-42) aggregates?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
